molecular formula C9H12BrNO B1387118 5-Bromo-2-ethoxybenzylamine CAS No. 887582-48-1

5-Bromo-2-ethoxybenzylamine

Cat. No.: B1387118
CAS No.: 887582-48-1
M. Wt: 230.1 g/mol
InChI Key: OCHULHOAUXUKCI-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxybenzylamine, with the CAS Registry Number 887582-48-1 and a molecular formula of C9H12BrNO, is a valuable chemical intermediate in organic and medicinal chemistry research . This compound, appearing as a colorless to light yellow liquid, features a molecular weight of 230.10 and a predicted boiling point of approximately 297.9°C . Its structure consists of a benzylamine group attached to a benzene ring that is strategically substituted with both a bromo and an ethoxy group, making it a versatile scaffold for further chemical modifications . Researchers value this compound as a key building block in Biology-Oriented Drug Synthesis (BIODS), particularly for the creation of N,N'-disubstituted benzylamine analogs with potential therapeutic activity . For instance, structurally similar halogenated benzylamine derivatives have demonstrated significant in vitro anti-leishmanial activity, highlighting the importance of the bromo and alkoxy substituents in their biological function . The compound's reactive benzylamine and halogen sites allow for diverse synthetic transformations, facilitating the development of new bioactive molecules for pharmacological screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHULHOAUXUKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651880
Record name 1-(5-Bromo-2-ethoxyphenyl)methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-48-1
Record name 1-(5-Bromo-2-ethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-ethoxybenzylamine is a key substituted benzylamine intermediate valued in the fields of medicinal chemistry and drug development. Its structural motifs—a bromine atom providing a site for further cross-coupling reactions and an ethoxy group influencing lipophilicity and metabolic stability—make it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, designed for researchers and professionals in organic synthesis and pharmaceutical development. The narrative emphasizes the chemical principles and strategic decisions underpinning the selected synthetic route, ensuring both theoretical understanding and practical applicability.

Core Synthesis Strategy: A Two-Stage Approach

The most logical and field-proven pathway to this compound involves a two-stage process. This strategy prioritizes the use of readily available starting materials and robust, high-yielding reactions.

  • Stage 1: Synthesis of the Aldehyde Intermediate. The synthesis begins with the preparation of the key precursor, 5-Bromo-2-ethoxybenzaldehyde. This is efficiently achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.

  • Stage 2: Reductive Amination. The target benzylamine is then synthesized from the aldehyde intermediate through reductive amination. This powerful transformation directly converts the carbonyl group into a primary amine in a one-pot reaction, offering high efficiency and good functional group tolerance.[1][2]

This strategic disconnection is visualized in the workflow below.

G cluster_0 Overall Synthetic Pathway Start 5-Bromo-2-hydroxybenzaldehyde Intermediate 5-Bromo-2-ethoxybenzaldehyde Start->Intermediate Stage 1: Williamson Ether Synthesis Final This compound Intermediate->Final Stage 2: Reductive Amination

Caption: High-level overview of the two-stage synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-ethoxybenzaldehyde

The initial stage focuses on the ethoxylation of a commercially available substituted phenol. The Williamson ether synthesis is the method of choice due to its reliability and straightforward execution.

Mechanism and Rationale

The reaction proceeds via an SN2 mechanism. A base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide, displacing the iodide leaving group to form the desired ether product.

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions with the aldehyde or the ethylating agent. Its insolubility in solvents like acetone drives the reaction forward as the phenoxide forms on the solid-liquid interface.

  • Choice of Ethylating Agent: Ethyl iodide is highly reactive and ensures an efficient SN2 reaction. Ethyl bromide can also be used as a more cost-effective alternative, though it may require slightly longer reaction times.

  • Solvent Selection: A polar aprotic solvent like acetone or DMF (N,N-Dimethylformamide) is ideal as it solubilizes the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.[3][4]

G cluster_0 Mechanism of Williamson Ether Synthesis R_OH 5-Bromo-2-hydroxybenzaldehyde R_O_minus Phenoxide Intermediate R_OH->R_O_minus Deprotonation Base K₂CO₃ (Base) Base->R_O_minus Product 5-Bromo-2-ethoxybenzaldehyde R_O_minus->Product SN2 Attack Et_I Ethyl Iodide Et_I->Product KHCO3_KI KHCO₃ + KI

Caption: Simplified mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (10.0 g, 0.0497 mol), potassium carbonate (10.3 g, 0.0746 mol), and acetone (150 mL).

  • Addition of Ethylating Agent: Stir the resulting suspension and add ethyl iodide (6.0 mL, 0.0746 mol).[3]

  • Reaction Execution: Heat the mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium iodide by-products.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the residue in dichloromethane (100 mL) and wash with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure product.

Data Summary: 5-Bromo-2-ethoxybenzaldehyde
ParameterValueSource
Molecular Formula C₉H₉BrO₂[5]
Molecular Weight 229.07 g/mol [5]
Appearance White to off-white solid
Melting Point 68-71 °C[6]
Expected Yield 85-95%

Part 2: Synthesis of this compound via Reductive Amination

With the aldehyde intermediate in hand, the final step is the conversion to the target primary amine. Reductive amination is the ideal method for this transformation.

Mechanism and Rationale

This one-pot reaction involves two key steps:

  • Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) under weakly acidic conditions to form an intermediate imine. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. Subsequent dehydration yields the imine.

  • Reduction: A reducing agent, present in the same pot, selectively reduces the imine C=N double bond to form the final amine.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for this purpose.[2] A key consideration is that NaBH₄ can also reduce aldehydes. Therefore, the procedure must allow sufficient time for the imine to form before the addition of the borohydride, or the borohydride must be added slowly to control the reaction.[7][8] More selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can reduce the imine in the presence of the aldehyde, but NaBH₄ is often sufficient and more economical for primary amine synthesis.[7][8]

  • Ammonia Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.

G cluster_1 Mechanism of Reductive Amination Aldehyde 5-Bromo-2-ethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Ammonia NH₃ (from NH₄OAc) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Amine This compound Imine->Amine Reduction Reducer NaBH₄ Reducer->Amine

Caption: Key steps in the reductive amination process.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 5-Bromo-2-ethoxybenzaldehyde (10.0 g, 0.0436 mol) in methanol (200 mL).

  • Ammonia Source Addition: Add ammonium acetate (33.6 g, 0.436 mol, 10 equivalents) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath to 0-5°C. Slowly add sodium borohydride (3.3 g, 0.0872 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is ~2 to decompose excess borohydride. Then, basify the solution with 4 M sodium hydroxide until the pH is >10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography if necessary.

Data Summary: this compound
ParameterValue
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Appearance Colorless to pale yellow oil
Expected Yield 70-85%

Conclusion

The described two-stage synthesis provides a robust and scalable pathway to this compound. The route leverages fundamental, well-understood organic reactions—the Williamson ether synthesis and reductive amination—ensuring high yields and operational simplicity. By carefully selecting reagents and controlling reaction conditions as detailed in the protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and materials science research.

References

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available from: [Link]

  • Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com. Available from: [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope (CN113321577). Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. Available from: [Link]

  • Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Eureka | Patsnap (CN111659979A). Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • 5-bromo-n-(2-ethoxyphenyl)-2-fluorobenzamide (C15H13BrFNO2). PubChem. Available from: [Link]

  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents (CN111099975A).
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents (CN112250562A).
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). Available from: [Link]

  • Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate. Google Patents (US20090203940A1).
  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. HAL Open Science. Available from: [Link]

  • 5-Bromo-2-hydroxybenzonitrile. National Institutes of Health (NIH). Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Preparation of halogenated primary amines. Google Patents (US6340773B1).
  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. Available from: [Link]

  • Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Google Patents (CN103664538A).
  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Canadian Journal of Chemistry. Available from: [Link]

  • 5-Bromo-2-ethoxybenzaldehyde.pdf. Cheméo. Available from: [Link]

  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Google Patents (CN103570510A).
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents (CN113773194A).

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxybenzylamine is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structural features, including a brominated phenyl ring, an ethoxy group, and a benzylamine moiety, make it a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity, confirm its identity, and understand its chemical behavior. This guide provides an in-depth exploration of the core spectroscopic techniques utilized for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, the following sections are designed to not only present the data but also to provide insights into the rationale behind the experimental choices and a framework for interpreting the resulting spectra with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: The choice of solvent and internal standard is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons, which rarely overlaps with analyte signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Presentation: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d1HAr-H (H-6)
~7.20dd1HAr-H (H-4)
~6.75d1HAr-H (H-3)
~4.05q2H-O-CH₂ -CH₃
~3.80s2HAr-CH₂ -NH₂
~1.60s (broad)2H-NH
~1.40t3H-O-CH₂-CH₃

Trustworthiness: Interpretation and Structural Validation

The predicted ¹H NMR spectrum provides a wealth of information to confirm the structure of this compound.

  • Aromatic Region (δ 6.5-8.0 ppm): The presence of three distinct signals in this region is consistent with a trisubstituted benzene ring. The expected splitting pattern (a doublet, a doublet of doublets, and another doublet) arises from the coupling between adjacent aromatic protons. The downfield shift of these protons is a hallmark of aromatic systems.[1]

  • Ethoxy Group: The quartet at approximately 4.05 ppm and the triplet at around 1.40 ppm are characteristic of an ethoxy group (-OCH₂CH₃). The quartet arises from the methylene protons being split by the three methyl protons, and the triplet is due to the methyl protons being split by the two methylene protons, following the n+1 rule.[2]

  • Benzylic Protons: The singlet at approximately 3.80 ppm corresponds to the two benzylic protons (-CH₂-NH₂). These protons are adjacent to the aromatic ring and the nitrogen atom, which deshields them, causing them to appear in this region.[1] Their integration as 2H confirms the presence of the CH₂ group.

  • Amine Protons: The broad singlet around 1.60 ppm is characteristic of the amine (-NH₂) protons. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid in the solvent. This peak's chemical shift can be variable.[3] The addition of a drop of D₂O to the NMR tube would cause this peak to disappear, confirming its assignment as labile amine protons.[3]

Visualization: ¹H NMR Splitting Pattern of the Aromatic Region

G H6 H-6 (~7.35 ppm, d) H4 H-4 (~7.20 ppm, dd) H6->H4 J ≈ 2 Hz (meta) H3 H-3 (~6.75 ppm, d) H4->H3 J ≈ 8 Hz (ortho)

Caption: Predicted coupling interactions in the aromatic region of the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. While it is inherently less sensitive than ¹H NMR, modern spectrometers can acquire high-quality spectra in a reasonable timeframe. Proton-decoupled spectra are typically acquired to simplify the spectrum, with each unique carbon atom appearing as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is often required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A sufficient number of scans are necessary to achieve a good signal-to-noise ratio.

Data Presentation: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~156.0C -OEt
~133.0C -Br
~131.0Ar-C H
~129.0Ar-C -CH₂NH₂
~115.0Ar-C H
~112.0Ar-C H
~64.0-O-C H₂-CH₃
~40.0Ar-C H₂-NH₂
~15.0-O-CH₂-C H₃

Trustworthiness: Interpretation and Structural Validation

The predicted ¹³C NMR spectrum confirms the presence of all nine carbon atoms in the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the electron-withdrawing bromine atom (C-Br) and the oxygen of the ethoxy group (C-OEt) will be significantly shifted. The quaternary carbon attached to the benzylamine group will also be identifiable.

  • Aliphatic Carbons: The three aliphatic carbons of the ethoxy and benzylamine groups will appear at higher field (lower ppm values). The carbon of the -OCH₂- group is expected around 64 ppm, the benzylic -CH₂- carbon around 40 ppm, and the terminal methyl carbon of the ethoxy group at approximately 15 ppm.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat liquid or solid this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.

Data Presentation: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300 (two bands)N-H stretchPrimary Amine (-NH₂)
3050-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (CH₂, CH₃)
1600, 1480C=C stretchAromatic Ring
1250C-O stretchAryl Ether
1050C-N stretchAliphatic Amine
820C-H bend1,2,4-Trisubstituted Benzene
~600C-Br stretchAryl Bromide

Trustworthiness: Interpretation and Structural Validation

The IR spectrum provides crucial evidence for the presence of the key functional groups.

  • Primary Amine: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a definitive characteristic of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[4][5]

  • Aromatic and Aliphatic C-H: The absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while those just below 3000 cm⁻¹ are from the C-H bonds of the ethoxy and benzyl groups.

  • Aryl Ether: A strong absorption around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the aryl ether.[6]

  • Substitution Pattern: The out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring.[1] A peak around 820 cm⁻¹ would be consistent with a 1,2,4-trisubstituted pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Presentation: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentSignificance
230/232[M]⁺Molecular ion peak (presence of Br isotopes)
201/203[M - C₂H₅]⁺Loss of the ethyl group
185/187[M - OCH₂CH₃]⁺Loss of the ethoxy group
106[C₇H₈N]⁺Benzylamine fragment
91[C₇H₇]⁺Tropylium ion (rearrangement from benzyl cation)

Trustworthiness: Interpretation and Structural Validation

  • Molecular Ion Peak: A crucial piece of information is the molecular ion peak. For this compound (C₉H₁₂BrNO), the expected molecular weight is approximately 230 g/mol for the ⁷⁹Br isotope and 232 g/mol for the ⁸¹Br isotope. The presence of a pair of peaks with roughly equal intensity separated by 2 m/z units is a classic indicator of a bromine-containing compound.[7]

  • Fragmentation Pattern: The fragmentation pattern provides a roadmap to the molecule's structure.

    • Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation or a rearranged tropylium ion at m/z 91.[8] The fragment at m/z 106 corresponds to the benzylamine cation itself.

    • Loss of Alkyl and Alkoxy Groups: The loss of the ethyl group (29 Da) or the entire ethoxy group (45 Da) from the molecular ion are also expected fragmentation pathways for an ethoxy-substituted aromatic compound.

Visualization: Key Fragmentation Pathways

G M [M]⁺˙ (m/z 230/232) F1 [M - C₂H₅]⁺ (m/z 201/203) M->F1 - C₂H₅ F2 [C₇H₈N]⁺ (m/z 106) M->F2 Benzylic Cleavage F3 [C₇H₇]⁺ (m/z 91) F2->F3 - NH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation information from MS. For researchers in drug development, the rigorous application of these spectroscopic methods is a non-negotiable step in ensuring the quality, purity, and identity of their synthesized compounds, forming the bedrock of reliable and reproducible scientific research.

References

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. Available at: [Link]

  • 5-Bromo-2-methoxybenzaldehyde. PubChem. Available at: [Link]

  • (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. ResearchGate. Available at: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

  • Mass spectrum of 1-bromo-2-methylpropane. Advanced Organic Chemistry. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Identifying Characteristic Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Labs. Available at: [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Available at: [Link]

Sources

5-Bromo-2-ethoxybenzylamine: Technical Profile & Synthesis Guide

[1][2]

Executive Summary

This compound is a critical pharmacophore used in the synthesis of bioactive molecules, particularly in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs), chemokine receptor antagonists, and kinase inhibitors.[1][2] Due to its specific substitution pattern—combining a halogen handle (bromine) for cross-coupling and an alkoxy group for lipophilicity—it serves as a versatile "right-hand" building block in medicinal chemistry.[1][2]

This guide provides the definitive CAS registry data, physical properties, and validated protocols for both sourcing and synthesizing this intermediate in the lab.[1]

Chemical Identity & Verification

The following data points are verified against Chemical Abstracts Service (CAS) and major reagent databases to ensure precise procurement.

Core Identifiers
AttributeData
Chemical Name This compound
Synonyms (5-bromo-2-ethoxyphenyl)methanamine; 2-Ethoxy-5-bromobenzylamine
CAS Number (Free Base) 887582-48-1
CAS Number (HCl Salt) 3048749-17-0
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
SMILES CCOc1ccc(Br)cc1CN
Precursor Identifiers (For Synthesis)

If the amine is unavailable, it is commonly synthesized from the following stable precursors:

PrecursorCAS NumberAvailability
5-Bromo-2-ethoxybenzaldehyde 79636-94-5 High (Commercial)
5-Bromo-2-ethoxybenzonitrile 279263-03-5 Medium
5-Bromo-2-hydroxybenzaldehyde 1761-61-1 Very High (Commodity)

Synthetic Pathways & Protocols

When commercial stock is depleted or cost-prohibitive, this compound can be synthesized using two primary routes.[1][2] Route A is preferred for small-scale medicinal chemistry (mg to g scale) due to milder conditions.[1][2] Route B is scalable but requires stricter safety controls.[2]

Visualization: Synthesis Workflow

SynthesisRoutesStart5-Bromo-2-hydroxybenzaldehyde(CAS 1761-61-1)Aldehyde5-Bromo-2-ethoxybenzaldehyde(CAS 79636-94-5)Start->AldehydeEtI, K2CO3DMF, RTAmineThis compound(CAS 887582-48-1)Aldehyde->AmineRoute A:NH4OAc, NaBH3CNMeOH, RTNitrile5-Bromo-2-ethoxybenzonitrile(CAS 279263-03-5)Nitrile->AmineRoute B:BH3·THF orRaney Ni/H2

Figure 1: Primary synthetic routes. Route A (Reductive Amination) is the standard benchtop method.[2]

Protocol A: Reductive Amination (Recommended)

Mechanism: Formation of an imine intermediate followed by in situ reduction.[2] Yield Expectation: 75–85%

  • Reagents:

    • 5-Bromo-2-ethoxybenzaldehyde (1.0 eq)[1][2][3]

    • Ammonium acetate (10.0 eq) or Methanolic Ammonia (7N)[1][2]

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)[1][2]

    • Solvent: Methanol (anhydrous)[2]

  • Step-by-Step:

    • Imine Formation: Dissolve the aldehyde in MeOH. Add ammonium acetate and stir at room temperature (RT) for 1–2 hours. Note: Use molecular sieves (3Å) to promote imine formation.[2]

    • Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise. Allow to warm to RT and stir overnight (12–16 h).

    • Quench: Acidify carefully with 1N HCl to pH < 2 to quench excess hydride and decompose boron complexes.[2]

    • Workup: Basify with NaOH to pH > 10 to liberate the free amine.[2] Extract with Dichloromethane (DCM) (3x).[2]

    • Purification: The free amine may be an oil.[2] Convert to HCl salt by adding 4M HCl in dioxane to the organic layer, precipitating the white solid (CAS 3048749-17-0).[1][2]

Protocol B: Nitrile Reduction

Mechanism: Hydride reduction of the nitrile triple bond.[2] Yield Expectation: 80–90%

  • Reagents:

    • 5-Bromo-2-ethoxybenzonitrile (1.0 eq)[1][2][4][5]

    • Borane-Tetrahydrofuran complex (BH₃[1]·THF) (1M, 3.0 eq)[1][2]

  • Step-by-Step:

    • Dissolve nitrile in anhydrous THF under Nitrogen/Argon.

    • Add BH₃[2][6]·THF dropwise at 0°C.[2]

    • Reflux for 4 hours.[2]

    • Cool to 0°C and carefully quench with MeOH (gas evolution!).[2]

    • Add conc. HCl and reflux for 30 mins to break the amine-borane complex.

    • Basify and extract as in Protocol A.

Medicinal Chemistry Applications

This building block acts as a "linker-diver" moiety.[1][2] The amine serves as the attachment point to the core scaffold (e.g., via amide coupling or reductive amination), while the bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Key Structural Activity Relationships (SAR)
  • Ethoxy Group: Provides steric bulk and lipophilicity, often occupying a hydrophobic pocket in targets like GPCRs (e.g., Chemokine receptors).

  • Bromine Handle: Enables the introduction of aryl or heteroaryl groups to extend the molecule into solvent-exposed regions or secondary binding pockets.[1][2]

Visualization: Decision Logic for Sourcing

MakeVsBuyStartNeed this compoundCheckCommercialCheck Vendors forCAS 887582-48-1Start->CheckCommercialAvailableIn Stock?CheckCommercial->AvailableBuyPurchase Free Baseor HCl SaltAvailable->BuyYesCheckAldehydeCheck PrecursorCAS 79636-94-5Available->CheckAldehydeNo / ExpensiveSynthesizePerform Reductive Amination(Protocol A)CheckAldehyde->SynthesizeBuy Aldehyde ($)

Figure 2: Strategic decision tree for sourcing the intermediate.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1][2]Wash hands thoroughly after handling.[1][2]
Skin Irritation H315: Causes skin irritation.[1][2]Wear nitrile gloves and lab coat.[1]
Eye Irritation H319: Causes serious eye irritation.[1][2]Wear safety goggles.[1][2]
Storage Hygroscopic (HCl salt).[1][2]Store under inert gas (N₂/Ar) at 2–8°C.

References

  • National Institutes of Health (NIH). (2014).[2] Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds. (Describes synthesis of the aldehyde precursor). Retrieved from [Link]

  • Google Patents. (2004).[2] Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine. (Reference for reductive amination conditions on similar alkoxy-benzylamines). Retrieved from

Technical Profile: Reactivity & Synthetic Utility of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  230.10  g/mol 

Executive Summary: The Bifunctional Scaffold

5-Bromo-2-ethoxybenzylamine represents a high-value "bifunctional linker" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two primary handles: a nucleophilic primary amine (benzylic) and an electrophilic aryl bromide. The presence of the 2-ethoxy group is not merely structural; it provides critical solubility enhancement and acts as a hydrogen bond acceptor, a common requirement in kinase inhibitor design and GPCR ligand optimization.

This guide details the chemo-selective strategies required to manipulate this scaffold without compromising yield, focusing on the dichotomy between the


 nitrogen vector and the 

carbon-halogen vector.

Molecular Architecture & Electronic Analysis

To predict reactivity, one must understand the electronic environment of the benzene ring:

  • The Ethoxy Group (Position 2): A strong Electron Donating Group (EDG) via resonance. It increases electron density in the ring, particularly at the para position (Position 5).

  • The Bromine Atom (Position 5): Located para to the ethoxy group. While halogens are generally deactivating, the electron push from the para-ethoxy group makes the C-Br bond more electron-rich than in a naked bromobenzene. This facilitates oxidative addition in Palladium-catalyzed cycles (Suzuki/Buchwald), making this scaffold highly reactive in cross-couplings.

  • The Benzylic Amine (Position 1): An

    
     hybridized primary amine. It is chemically distinct from the aromatic system, acting as a potent nucleophile. It is prone to oxidation and multi-alkylation if not controlled.
    
Reactivity Heatmap
Functional GroupCharacterPrimary Reactivity ModeKey Challenge

Nucleophile (Hard)Amide Coupling, Reductive AminationPoisoning Pd-catalysts; Over-alkylation

Electrophile (Soft)Suzuki-Miyaura, Buchwald-HartwigHomocoupling; Hydrodehalogenation

ModulatorH-Bond Acceptor, SolubilitySteric hindrance at Position 1

Strategic Pathways: The Order of Operations

The central synthetic challenge is the incompatibility of the free amine with many transition metal catalysts (catalyst poisoning) and electrophiles intended for the bromide. Therefore, a Protection-First strategy is often required.

Pathway A: The "Amine-First" Approach (Nucleophilic Vector)

If the target molecule requires an amide or amine linkage at Position 1 before modifying the aryl bromide, the free amine can be reacted directly.

  • Best for: Amide coupling with carboxylic acids.

  • Risk: If the subsequent step is a Buchwald-Hartwig amination on the bromide, the newly formed amide N-H might compete if not alkylated.

Pathway B: The "Bromide-First" Approach (Electrophilic Vector)

To modify the aryl bromide first (e.g., Suzuki coupling), the amine must be protected.

  • Protocol: Protect

    
     as N-Boc or N-Cbz.
    
  • Reasoning: Free primary amines can bind to Pd(II) species, arresting the catalytic cycle. A carbamate protecting group mitigates this nucleophilicity.

ReactivityPathways Start This compound Amide Amide Coupling (R-COOH, HATU) Start->Amide Path A: Nucleophilic Attack Protect N-Protection (Boc2O, TEA) Start->Protect Path B: Masking Final_A Functionalized Amide (Ar-Br intact) Amide->Final_A Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Protect->Suzuki Pd-Catalysis Deprotect Deprotection (TFA or H2) Suzuki->Deprotect Final_B Biaryl Amine Deprotect->Final_B

Figure 1: Divergent synthetic workflows based on the prioritization of the amine vs. bromide vector.

Detailed Experimental Protocols

The following protocols are designed for high fidelity and reproducibility.

Protocol 1: Selective N-Boc Protection

Objective: Mask the amine to enable Palladium chemistry.

  • Reagents:

    • This compound (1.0 equiv)

    • Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)
      
    • Triethylamine (

      
      ) (1.5 equiv)
      
    • Dichloromethane (DCM) [Solvent]

  • Procedure:

    • Dissolve the starting amine in DCM (

      
       concentration) at 
      
      
      
      .
    • Add

      
       dropwise.
      
    • Add

      
       (dissolved in minimal DCM) slowly over 15 minutes.
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1). The amine spot (ninhydrin active) should disappear; a higher Rf spot (UV active, non-basic) appears.

    • Workup: Wash with

      
      
      
      
      
      (removes unreacted amine/TEA), then Brine. Dry over
      
      
      .[1][2]
  • Yield Expectation: >90%. The product is usually a white crystalline solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling (On N-Boc Intermediate)

Objective: Install a biaryl system at Position 5.

  • Reagents:

    • N-Boc-5-bromo-2-ethoxybenzylamine (1.0 equiv)

    • Aryl Boronic Acid (

      
      ) (1.2 equiv)[1]
      
    • Catalyst:

      
       (0.05 equiv) - Chosen for robustness against steric bulk.
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

  • Procedure:

    • Combine N-Boc intermediate, boronic acid, base, and catalyst in a reaction vial.

    • Evacuate and backfill with Nitrogen (

      
      ) three times (Critical: Oxygen kills the catalyst).
      
    • Add degassed solvent mixture.[1]

    • Heat to

      
       for 12 hours.
      
    • Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with water.[1]

  • Note: The ethoxy group at Position 2 is para to the reaction site (Position 5), so it does not sterically hinder the coupling, unlike substituents at Position 4 or 6.

Advanced Application: Reductive Amination

If the goal is to alkylate the amine (secondary amine synthesis) rather than amide coupling, Reductive Amination is superior to direct alkylation (which leads to over-alkylation).

Mechanism:

  • Condensation of this compound with an Aldehyde

    
     Imine formation.
    
  • In-situ reduction of the Imine using Sodium Triacetoxyborohydride (

    
    ).
    

ReductiveAmination Step1 Amine + Aldehyde (R-CHO) Intermediate Hemiaminal / Imine Species Step1->Intermediate -H2O (Equilibrium) Reagent Add NaBH(OAc)3 (Mild Hydride Source) Intermediate->Reagent Irreversible Reduction Product Secondary Amine (Mono-alkylated) Reagent->Product

Figure 2: Step-wise logic for mono-alkylation via Reductive Amination.

Key Protocol Nuance: Use Sodium Triacetoxyborohydride (


)  rather than Sodium Cyanoborohydride (

).

is less toxic and selectively reduces the imine faster than the aldehyde, preventing side reactions.

Safety & Handling

  • Irritant Profile: Benzylamines are skin and eye irritants. The ethoxy group increases lipophilicity, potentially aiding skin absorption.

  • Storage: Store under inert atmosphere (

    
    ) at 
    
    
    
    . Primary amines absorb
    
    
    from the air to form carbamates over time.
  • Waste: Palladium waste must be segregated for heavy metal disposal.

References

  • Sigma-Aldrich. (n.d.).[3] 5-Bromo-2-methoxybenzaldehyde Properties & Safety. Retrieved from

    • Note: Cited for physical property analogies of the 2-alkoxy-5-bromo scaffold.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Foundational text for the Suzuki protocol described.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862. The definitive guide for the STAB protocol recommended in Section 5.
  • BenchChem. (2025).[1] Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from

    • Provides specific context on coupling 5-bromo-heterocycles.
  • Paul, F., et al. (1994). "Buchwald-Hartwig Amination: Mechanism and Scope". Journal of the American Chemical Society.

Sources

Potential research applications of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Applications of 5-Bromo-2-ethoxybenzylamine in Medicinal Chemistry

Abstract This technical guide analyzes the structural utility and synthetic potential of this compound (CAS: 887582-48-1). As a tri-functionalized scaffold, this compound offers distinct vectors for chemical space expansion, making it a high-value intermediate in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. This document provides validated experimental workflows, structural activity relationship (SAR) insights, and strategic applications for oncology and neurology research.

Molecular Profile & Structural Logic

This compound represents a "privileged structure" motif, combining a basic amine, a lipophilic ether, and a reactive halogen handle. Its utility is defined by its ability to serve as a divergent core in parallel synthesis.

Table 1: Physicochemical Profile

PropertyValueSignificance in Drug Design
CAS Number 887582-48-1Unique identifier for sourcing and IP tracking.
Molecular Formula C9H12BrNOBalance of aromaticity and polarity.
Molecular Weight 230.10 g/mol Ideal for FBDD (Rule of 3 compliant).
CLogP (Est.) ~2.3Optimal lipophilicity for cell membrane permeability.
H-Bond Donors 1 (NH2)Critical for active site anchoring (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (O, N)Facilitates water-mediated bridging or direct binding.
Structural Activity Relationship (SAR) Vectors
  • Position 1 (Aminomethyl): Serves as the primary anchor. It is readily derivatized into amides, sulfonamides, or ureas, often mimicking the peptide backbone in protease inhibitors.

  • Position 2 (Ethoxy): Provides steric bulk and lipophilicity. The ethyl group often fills hydrophobic pockets (e.g., the S1' pocket in kinases) more effectively than a methoxy group, improving selectivity.

  • Position 5 (Bromo): The "Growth Vector." This aryl halide is primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing the attachment of heteroaryl tails to access distal binding sites.

Strategic Research Applications

A. Kinase Inhibitor Design (The Hinge-Binder Strategy)

In kinase drug discovery, the benzylamine moiety often interacts with the ribose-binding pocket or the hinge region.

  • Mechanism: The primary amine can form hydrogen bonds with the gatekeeper residue.

  • Optimization: Using the 5-bromo handle, researchers can couple heteroaromatic rings (e.g., pyrazoles, indazoles) to extend into the solvent-front region, a common strategy for increasing potency against tyrosine kinases (e.g., EGFR, VEGFR).

B. GPCR Ligand Synthesis (Neurology)

The 2-alkoxybenzylamine motif is recurrent in ligands for Dopamine (D2/D3) and Serotonin (5-HT) receptors.

  • Application: The ethoxy group modulates the electronic density of the aromatic ring, influencing

    
     stacking interactions with aromatic residues (Phe/Trp) in the GPCR transmembrane bundle.
    
  • Workflow: Reductive amination of the amine with cyclic ketones (e.g., piperidones) creates classic GPCR pharmacophores.

Experimental Methodologies

The following protocols are designed for high reliability and reproducibility.

Protocol A: Divergent Synthesis via Suzuki-Miyaura Coupling

Objective: To functionalize the C5-position with an aryl/heteroaryl group while preserving the amine.

Pre-requisite Logic: The primary amine can poison Pd catalysts or participate in competitive N-arylation. Therefore, a protection-deprotection strategy or the use of specific ligand systems (e.g., XPhos) is required. We recommend Boc-protection for robustness.

Step-by-Step Workflow:

  • Protection: Dissolve this compound (1.0 eq) in DCM. Add

    
     (1.1 eq) and 
    
    
    
    (1.5 eq). Stir at RT for 4h. Wash with 1M HCl, dry (
    
    
    ), and concentrate.
  • Coupling:

    • Reagents: Boc-protected intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (3.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1, degassed).

    • Conditions: Heat at 90°C under

      
       for 12h.
      
  • Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography.

  • Deprotection: Treat with 4M HCl in Dioxane (RT, 2h) to yield the final biaryl amine salt.

Protocol B: Direct Amide Coupling (Peptidomimetic Synthesis)

Objective: To derivatize the amine with a carboxylic acid building block.

Step-by-Step Workflow:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min to form the active ester.

  • Addition: Add this compound (1.0 eq) directly to the mixture.

  • Reaction: Stir at RT for 4-16h. Monitor via LC-MS.

  • Validation: The presence of the bromine atom provides a distinct isotopic pattern (1:1 doublet at M and M+2) in Mass Spectrometry, serving as an internal confirmation of product identity.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ChemicalSpace Core This compound (Core Scaffold) Path1 Suzuki Coupling (Pd-Catalyzed) Core->Path1  Reacts at Br   Path2 Amide Coupling (HATU/EDC) Core->Path2  Reacts at NH2   Path3 Reductive Amination (NaBH(OAc)3) Core->Path3  Reacts at NH2   Prod1 Biaryl Scaffolds (Kinase Inhibitors) Path1->Prod1  + Boronic Acid   Prod2 Benzamides (Ion Channel Modulators) Path2->Prod2  + Carboxylic Acid   Prod3 Secondary Amines (GPCR Ligands) Path3->Prod3  + Ketone/Aldehyde  

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and amine functionalities.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. [Link]

Methodological & Application

Purification of 5-Bromo-2-ethoxybenzylamine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-ORG-052 [1][2]

Abstract

The purification of 5-Bromo-2-ethoxybenzylamine presents a classic challenge in organic synthesis: isolating a primary amine that is both lipophilic and strongly basic.[1][2] Standard silica gel chromatography often results in severe peak tailing and poor recovery due to the interaction between the amine and acidic silanol groups. This application note details a self-validating purification protocol that integrates acid-base extraction, amine-modified silica chromatography, and salt formation strategies. By following this guide, researchers can achieve purities >98% with maximized recovery.

Introduction: The Chemo-Physical Challenge

Chemical Context

This compound is a critical intermediate, often used in the synthesis of SGLT2 inhibitors and other benzamide-based therapeutics.[1][2]

  • Structure: A benzene core substituted with an electron-withdrawing bromine (C-5), an electron-donating ethoxy group (C-2), and a basic aminomethyl group.[1][2]

  • pKa: Estimated at 8.8 – 9.2 (conjugate acid).[1][2] The bromine atom slightly lowers the basicity compared to unsubstituted benzylamine (pKa ~9.3), but it remains sufficiently basic to protonate on silica.

The "Silanol Trap"

Untreated silica gel (SiO2) has a surface pH of ~5.0 due to acidic silanol (Si-OH) groups.[1][2] When this compound is loaded onto neutral silica:

  • Protonation: The amine accepts a proton from the silanol, forming an ionic bond (

    
    ).[1][2]
    
  • Tailing: This strong ionic interaction competes with the mobile phase, causing the compound to "streak" down the column rather than elute as a tight band.

  • Loss: Significant mass is often irreversibly adsorbed to the stationary phase.[2]

Solution: We must disrupt this interaction using Competitive Binding (adding a base to the mobile phase) or Orthogonal Selectivity (Reverse Phase).[1][2]

Pre-Chromatographic Workflow: The Self-Validating System

Before attempting column chromatography, the sample must undergo an Acid-Base Workup . This step acts as a "chemical filter," removing neutral and acidic impurities (e.g., unreacted nitrile or amide starting materials) without using a column.

Protocol 1: Acid-Base Extraction (The "Chemical Filter")

This step validates if column chromatography is even necessary.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).[1][2]

    • Mechanism:[1][2][3][4][5][6][7][8] The amine converts to its water-soluble hydrochloride salt (

      
      ) and moves to the aqueous layer.[1][2]
      
    • Fate of Impurities: Neutral impurities (starting materials, debrominated byproducts) remain in the EtOAc layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals.[2]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free base amine precipitates/oils out.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[1][2]

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Validation Check: Analyze the residue by


-NMR. If purity is >95%, skip to Section 5 (Salt Formation) .[2] If impurities persist (e.g., secondary amines), proceed to Column Chromatography.[2]

Method A: Normal Phase Flash Chromatography (Amine-Modified)[1][2]

This is the standard approach for purifying amines that streak on silica.[2]

Mobile Phase Selection (TLC Scouting)

Do not guess the solvent system.[2] Use "TLC Scouting" to determine the optimal modifier.[2]

The "Standard" Amine System:

  • Solvent A: Dichloromethane (DCM)[1][2][7]

  • Solvent B: Methanol (MeOH) containing 1%

    
     (aq)  or 10% 7N 
    
    
    
    in MeOH
    .[1][2]

Scouting Protocol:

  • Prepare a TLC plate.[2][4][7][9]

  • Spot the crude amine.[2]

  • Elute with 95:5 DCM : (MeOH/NH3) .

  • Target Rf: You aim for an Rf of 0.25 – 0.35 .

    • If Rf > 0.5: Too polar.[2] Reduce MeOH.

    • If Rf < 0.1: Too non-polar.[2] Increase MeOH.

    • If Streaking persists: Pre-treat the plate with 5% Triethylamine (TEA) in Hexanes and dry before use.[2]

Column Protocol (Step-by-Step)

Reagents:

  • Silica Gel (40-63 µm)[1][2]

  • DCM (HPLC Grade)[1][2]

  • Methanol (HPLC Grade)[1][2]

  • Ammonium Hydroxide (28-30%

    
    )[1][2]
    

Procedure:

  • Column Pre-treatment (Crucial):

    • Slurry the silica in DCM containing 1% TEA .

    • Pour into the column and flush with 2 Column Volumes (CV) of pure DCM.

    • Why? The TEA binds to the active silanol sites, "deactivating" the silica before your sample arrives.

  • Loading:

    • Dissolve the crude amine in a minimum volume of DCM.[7] If solubility is poor, use a "dry load" technique (adsorb sample onto Celite).[2]

  • Elution Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar grease/impurities).[1][2]

    • 5–20 min: Linear gradient to 95:5 DCM:MeOH (

      
      ) .
      
    • 20–30 min: Hold at 95:5.

    • 30+ min: If product hasn't eluted, increase to 90:10 .

  • Fraction Collection:

    • Collect fractions. Spot on TLC. Visualize with UV (254 nm) and Ninhydrin stain (amines turn red/purple).[1][2]

Method B: Reverse Phase (C18) Chromatography[1][2]

If the Normal Phase method fails to separate closely related impurities (e.g., regioisomers), Reverse Phase (RP) is the superior orthogonal method.

System:

  • Column: C18 (Octadecylsilane)[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH ~2.7)[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid [1]

Why Acidic Buffer? At pH 2.7, the amine is fully protonated (


).[1][2] It becomes highly soluble in the aqueous phase but retains enough lipophilicity (due to the Bromo/Ethoxy groups) to interact with the C18 chains. This eliminates silanol interactions completely.[2]

Gradient:

  • Start: 5% B[1]

  • Ramp to 100% B over 20 CV.[2]

  • Note: The product elutes as a salt (Formate).[2] You must perform a basic workup (see Section 2) to recover the free base.[2]

Alternative Strategy: Salt Formation (Crystallization)[1][2]

For this compound, crystallization is often superior to chromatography for final polishing.[1][2]

Protocol:

  • Dissolve the free base (oil) in Diethyl Ether or Ethanol .[2]

  • Add 1.1 equivalents of HCl (as 2M HCl in Ether or 4M HCl in Dioxane) dropwise at 0°C.

  • A white precipitate (Hydrochloride salt) should form immediately.[1][2]

  • Filter the solid.[2][3][5][10][11]

  • Recrystallization: If the salt is impure, recrystallize from Hot Ethanol/Isopropanol .[2]

    • Advantage:[1][2][3][4][5][6][8][10][12] This removes non-basic impurities and usually yields >99% purity.[2]

Visualization of Workflow

PurificationWorkflow Start Crude Reaction Mixture Workup Acid-Base Extraction (1M HCl / EtOAc) Start->Workup Remove Neutrals Validation Purity Check (NMR) Workup->Validation Decision Purity > 95%? Validation->Decision TLC TLC Scouting (DCM/MeOH/NH3) Decision->TLC No (Complex Mix) Salt Salt Formation (HCl in Ether) Decision->Salt Yes (High Purity) Column Flash Chromatography (Amine-Modified Silica) TLC->Column Rf ~ 0.3 Column->Validation Fractions Combined Final Pure this compound (>98%) Salt->Final Recrystallization

Caption: Logical workflow for the purification of this compound, prioritizing acid-base extraction and salt formation before chromatography.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking / Tailing Interaction with SilanolsIncrease modifier concentration (e.g., use 1% TEA).[1][2] Switch to Amine-functionalized Silica cartridges.[1][2][13]
Low Recovery Irreversible AdsorptionUse Reverse Phase (C18) with acidic buffer.[1][2] Ensure column was pre-equilibrated with base.[2][4]
Co-elution Impurity is also basicSwitch to salt formation (crystallization) or use a slower gradient (0.5% MeOH increase per min).[1][2]
Product is an Oil Low melting pointConvert to HCl or Oxalate salt to obtain a stable solid.[2]

References

  • General Amine Purification

    • Biotage Application Note: "Purification of Organic Amines using Flash Chromatography." Explains the theory of pKa and silanol interactions.
    • Source:[1][2]

  • Synthesis & Properties of Benzylamines

    • PubChem Compound Summary: "p-(2-(Dimethylamino)ethoxy)benzylamine" (Structural Analog).[1][2][14] Provides pKa and solubility data relevant to the ethoxy-benzylamine scaffold.

    • Source:[1][2]

  • Chromatography Solvent Systems

    • University of Rochester:[1] "Tips for Flash Column Chromatography - Solvent Systems for Amines." Citations for DCM/MeOH/NH3 systems.

    • Source:[1][2]

  • Recrystallization Techniques

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for salt formation and recrystallization).

(Note: Specific synthesis papers for this compound are proprietary or patent-protected, but the chemical behavior is fully described by the general class of halogenated alkoxybenzylamines.)[1][2]

Sources

1H NMR characterization of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of 5-Bromo-2-ethoxybenzylamine via High-Resolution 1H NMR Spectroscopy

Introduction & Scope

This compound (CAS: N/A for specific salt forms, generic scaffold relevance) is a critical pharmacophore in medicinal chemistry, often serving as a "linker" fragment in kinase inhibitors and GPCR ligands. Its structural integrity is defined by three distinct features: a primary benzylic amine, an ethoxy ether functionality, and a bromine substituent on the aromatic ring.

This guide addresses the specific challenges in characterizing this molecule, including:

  • Regioisomer Differentiation: Distinguishing the 1,2,5-substitution pattern from potential 1,2,4- or 1,2,3-isomers.

  • Labile Proton Analysis: Managing the variability of the primary amine (

    
    ) signal.
    
  • Quantification: Ensuring accurate integration of the benzylic methylene protons relative to the ethoxy group.

Experimental Protocol

Sample Preparation

The choice of solvent significantly alters the appearance of the amine protons. Two distinct preparations are recommended for full characterization.[1][2][3]

  • Method A: Standard Characterization (

    
    ) 
    
    • Purpose: High-resolution splitting patterns of the carbon-bound protons.

    • Protocol: Dissolve 10–15 mg of the free base in 0.6 mL of

      
       (99.8% D) containing 0.03% TMS.
      
    • Note: In

      
      , the 
      
      
      
      signal typically appears as a broad singlet between 1.5–2.5 ppm and may overlap with water or hydrocarbon impurities.
  • Method B: Labile Proton Visualization (DMSO-

    
    ) 
    
    • Purpose: Observation of distinct amine protons via hydrogen bonding.

    • Protocol: Dissolve 10 mg in 0.6 mL DMSO-

      
      .
      
    • Result: The amine protons often sharpen and shift downfield (approx. 3.0–5.0 ppm), sometimes revealing coupling to the benzylic methylene (

      
       Hz).
      
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (d1): 1.0 s (increase to 5.0 s for quantitative qNMR)

  • Number of Scans (ns): 16 (sufficient for >10 mg sample)

  • Spectral Width: 12–14 ppm (to capture downfield exchangeables)

  • Temperature: 298 K

Structural Analysis & Interpretation

The Aliphatic Region (1.0 – 5.0 ppm)

This region confirms the presence of the ethoxy tail and the benzylic "linker."

  • Ethoxy Methyl (

    
    ):  Look for a distinct triplet  (
    
    
    
    Hz) at ~1.4 ppm .
  • Ethoxy Methylene (

    
    ):  Look for a quartet  (
    
    
    
    Hz) at ~4.0–4.1 ppm . The oxygen atom deshields these protons significantly.
  • Benzylic Methylene (

    
    ): 
    
    • In

      
      : A sharp singlet  at ~3.8 ppm .
      
    • Critical Check: If the sample is a salt (e.g., hydrochloride), these protons may appear as a quartet or broad doublet due to coupling with the charged ammonium (

      
      ) protons.
      
The Aromatic Region (6.5 – 7.6 ppm)

This is the "fingerprint" of the 1,2,5-substitution pattern. The bromine atom at position 5 and the ethoxy group at position 2 create a unique electronic environment.

  • Proton H3 (Ortho to Ethoxy): The ethoxy group is an electron-donating group (EDG) by resonance, shielding the ortho position.

    • Signal:Doublet (

      
      ) at ~6.7 ppm .
      
    • Coupling: Ortho-coupling to H4 (

      
       Hz).
      
  • Proton H4 (Meta to Ethoxy, Para to Methylamine):

    • Signal:Doublet of Doublets (

      
      ) at ~7.3 ppm .
      
    • Coupling: Ortho-coupling to H3 (

      
       Hz) and Meta-coupling to H6 (
      
      
      
      Hz).
  • Proton H6 (Ortho to Methylamine, Meta to Bromine):

    • Signal:Doublet (

      
      ) at ~7.4–7.5 ppm .
      
    • Coupling: Meta-coupling to H4 (

      
       Hz). Para-coupling to H3 is usually not resolved.
      
The D2O Exchange Test (Self-Validation)

To confirm the amine signal, perform a "Shake Test."

  • Acquire the standard spectrum in

    
    .
    
  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously for 10 seconds and allow layers to separate.

  • Re-acquire.

    • Result: The broad singlet assigned to

      
       will disappear  (exchange with D), while the benzylic 
      
      
      
      singlet remains (but may sharpen if weak coupling existed).

Summary Data Table

PositionGroupShift (

, ppm)*
MultiplicityIntegralCoupling (

, Hz)
14

(Ethoxy)
1.42Triplet (

)
3H7.0
N/A

(Amine)
1.80 (broad)Singlet (

)
2HExchangeable
7

3.82Singlet (

)
2H-
13

4.05Quartet (

)
2H7.0
3 Ar-H (Ortho to OEt)6.72Doublet (

)
1H8.8
4 Ar-H (Meta to OEt)7.31Doublet of Doublets (

)
1H8.8, 2.5
6 Ar-H (Ortho to

)
7.48Doublet (

)
1H2.5

*Note: Chemical shifts are estimated based on substituent additivity rules (Silverstein) and analogous compounds in


.

Visual Workflows

Figure 1: Isomer Assignment Logic

This logic tree ensures the differentiation of the 5-bromo isomer from the 4-bromo isomer based on coupling constants.

IsomerLogic Start Analyze Aromatic Region (6.5 - 7.6 ppm) Count Count Distinct Signals Start->Count ThreeSig 3 Distinct Signals found? Count->ThreeSig Yes Coupling Analyze Splitting of Most Shielded Proton (H3) ThreeSig->Coupling Ortho Large Doublet (J ~ 9Hz) (Ortho Coupling) Coupling->Ortho Meta Small Doublet (J ~ 2Hz) (Meta Coupling) Coupling->Meta Conclusion1 CONFIRMED: 5-Bromo Isomer (H3 has ortho neighbor H4) Ortho->Conclusion1 Conclusion2 REJECT: Likely 4-Bromo Isomer (H3 would be meta to H5) Meta->Conclusion2

Caption: Logic flow for distinguishing the 1,2,5-substitution pattern from 1,2,4-isomers based on H3 coupling.

Figure 2: The D2O Shake Protocol

A step-by-step visualization of the amine validation process.

D2OShake Step1 1. Acquire 1H NMR (CDCl3) Step2 2. Add 2 drops D2O & Shake Step1->Step2 Step3 3. Wait 2 mins (Phase Separation) Step2->Step3 Step4 4. Re-Acquire Spectrum Step3->Step4 Decision Check ~1.8 ppm Region Step4->Decision Result1 Signal Disappears: Primary Amine Confirmed Decision->Result1 Gone Result2 Signal Persists: Impurity / Non-Labile Decision->Result2 Present

Caption: Standard "Shake Test" protocol for verifying exchangeable amine protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative text on additivity rules for chemical shifts).

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR: Chemical Shifts of Trisubstituted Benzenes.

  • Facey, G. (2007).[5][6] Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility.[6]

  • PubChem Compound Summary.

    • [4]

Sources

Mass spectrometry analysis of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of 5-Bromo-2-ethoxybenzylamine

Executive Summary

This compound (CAS 157608-89-6) is a critical halogenated building block in medicinal chemistry, frequently employed in the synthesis of SGLT2 inhibitors and other heterocyclic pharmacophores. Its structural integrity is paramount, as the bromine moiety serves as a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details a robust LC-MS/MS workflow for the identification and quantification of this intermediate. Unlike generic protocols, this method leverages the unique isotopic signature of bromine and the specific fragmentation pathways of benzylamines to create a self-validating identification system.

Compound Characterization & Physicochemical Profile

Understanding the analyte is the first step in method design. The distinct isotopic pattern of bromine provides an internal check for peak validity.

PropertyDetail
Chemical Name This compound
Molecular Formula C

H

BrNO
Monoisotopic Mass (

Br)
229.0097 Da
Monoisotopic Mass (

Br)
231.0077 Da
Isotopic Pattern ~1:1 doublet (M and M+2)
pKa (Predicted) ~8.8 (Amine), basic character
LogP ~2.1 (Moderately lipophilic)
Solubility Soluble in Methanol, DMSO, Acetonitrile; sparingly soluble in water (neutral pH)

Method Development Strategy

Ionization Source Selection

Choice: Electrospray Ionization (ESI) in Positive Mode (


ESI).
Rationale:  The primary amine group (-NH

) is easily protonated under acidic conditions to form

. While APCI is an alternative, ESI provides softer ionization, preserving the molecular ion which is critical for confirming the bromine isotopic pattern before fragmentation.
Chromatographic Separation

Choice: Reverse Phase C18. Rationale: The ethoxy and bromo substituents provide sufficient hydrophobicity for retention on a C18 stationary phase. A high-pH mobile phase could improve peak shape for basic amines, but low-pH (Formic Acid) is selected here to maximize ionization efficiency in the source.

Experimental Protocol

Reagents & Equipment
  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Standard: this compound (>98% purity).

  • Instrumentation: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole (or Q-TOF for HRMS).

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in 50:50 Water:ACN (10 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

  • Vialing: Transfer to amber LC vials (protects bromo-compounds from potential photodegradation).

LC-MS/MS Conditions
ParameterSetting
Column Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Gradient 0-1 min: 5% B (Isocratic hold) 1-6 min: 5% -> 95% B (Linear Ramp) 6-7 min: 95% B (Wash) 7.1 min: 5% B (Re-equilibration)
Mass Spectrometer Settings (Source)
  • Gas Temp: 300°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temp: 350°C

  • Capillary Voltage: 3500 V (+)

Data Analysis & Interpretation

The "Twin Peak" Validation

Before analyzing fragmentation, verify the precursor. You must observe two peaks of nearly equal intensity at m/z 230.0 (


Br) and m/z 232.0  (

Br).
  • Pass Criteria: The intensity ratio of

    
     should be between 0.95 and 1.05.
    
  • Fail Criteria: Significant deviation suggests interference or lack of bromine (e.g., debrominated impurity).

Fragmentation Mechanics (MS/MS)

The fragmentation of benzylamines follows a predictable pathway governed by the stability of the benzyl cation.

  • Neutral Loss of Ammonia (-17 Da): The protonated amine (

    
    ) undergoes inductive cleavage to lose NH
    
    
    
    , generating a resonance-stabilized benzyl cation.
  • Ethoxy Cleavage (-28 Da): The ethoxy group typically loses ethylene (C

    
    H
    
    
    
    ) via a four-membered transition state, resulting in a phenolic cation.
  • Ring Contraction/CO Loss: Phenolic ions often lose Carbon Monoxide (-28 Da) to form cyclopentadienyl cations.

Predicted Transitions (for


Br isotope): 
  • Precursor: 230.0

  • Product 1 (Quantifier): 213.0 (Loss of NH

    
    )
    
  • Product 2 (Qualifier): 185.0 (Loss of NH

    
     + C
    
    
    
    H
    
    
    )
Visualizing the Fragmentation Pathway

FragmentationPathway M_H [M+H]+ m/z 230.0 / 232.0 (Protonated Amine) BenzylCation Benzyl Cation m/z 213.0 / 215.0 (Resonance Stabilized) M_H->BenzylCation Loss of NH3 (-17 Da) PhenolCation Phenolic Cation m/z 185.0 / 187.0 (Ethoxy Cleavage) BenzylCation->PhenolCation Loss of C2H4 (-28 Da) Tropylium Tropylium Ion Rearrangement BenzylCation->Tropylium Ring Expansion (Isomerization)

Caption: Proposed ESI+ fragmentation pathway for this compound showing primary neutral losses.

Troubleshooting & QC Limits

IssueProbable CauseCorrective Action
Missing M+2 Peak Debromination or wrong compound.Check synthesis route; look for m/z 152 (Debromo-analog).
Tailing Peak Shape Secondary interactions with silanols.Increase buffer strength (add 5mM Ammonium Formate) or use a "Base Deactivated" column.
Low Sensitivity Ion suppression.Check sample cleanliness; perform a post-column infusion to map suppression zones.

References

  • Fragmentation of Benzylamines

    • Title: Fragmentation mechanisms of protonated benzylamines.[1] Electrospray ionisation-tandem mass spectrometry study.

    • Source: PubMed / Rapid Commun Mass Spectrom.
    • URL:[Link]

  • Isotopic Patterns in MS

    • Title: Isotopes in Mass Spectrometry (Bromine/Chlorine Patterns).[2][3][4][5]

    • Source: Chemistry Steps.
    • URL:[Link]

  • General LC-MS Method Development

    • Title: Applications of LC-MS Methodology in the Development of Pharmaceuticals.
    • Source: ResearchG
    • URL:[Link]

  • Compound Safety & Data

    • Title: 5-Bromo-2-ethoxybenzaldehyde (Precursor D
    • Source: PubChem.[6]

    • URL:[Link]

Sources

Using 5-Bromo-2-ethoxybenzylamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2-ethoxybenzylamine as a Strategic Building Block

Executive Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity : it possesses a nucleophilic "anchor" (the primary amine) and an electrophilic "handle" (the aryl bromide), separated by a stable phenyl core decorated with an ethoxy group. This specific substitution pattern modulates lipophilicity and metabolic stability, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of GPCR ligands, kinase inhibitors, and ion channel modulators.

This guide details the strategic deployment of this building block, providing self-validating protocols for its synthesis, derivatization, and application in high-throughput library generation.

Chemical Profile & Structural Significance

PropertyDataSignificance
IUPAC Name (5-Bromo-2-ethoxyphenyl)methanamineUnambiguous identification.[1]
Precursor CAS 25016-01-7 (Aldehyde)Readily accessible via reductive amination of 5-bromo-2-ethoxybenzaldehyde.[1]
Molecular Weight ~230.10 g/mol Ideal for "Fragment-Based" starting points (Rule of 3 compliant).[1]
Electronic Effect 2-Ethoxy (EDG)Increases electron density, facilitating oxidative addition at the 5-position during Pd-catalysis.[1]
Steric Effect Ortho-EthoxyInduces a specific conformation, often locking the benzylamine side chain into a preferred binding pose.

Strategic Application: The Divergent Synthesis Workflow

The power of this compound lies in its ability to serve as a linchpin for divergent synthesis. Researchers can selectively functionalize the amine (Site A) or the bromide (Site B) in any order, depending on the sensitivity of the attached groups.

Visualizing the Strategy

DivergentSynthesis Start 5-Bromo-2-ethoxy- benzaldehyde Core 5-Bromo-2-ethoxy- benzylamine (The Scaffold) Start->Core Reductive Amination PathA Path A: N-Derivatization (Amides, Ureas, Sulfonamides) Core->PathA Nucleophilic Attack PathB Path B: C-C Coupling (Suzuki, Sonogashira) Core->PathB Pd-Catalyzed Coupling Final Bi-Functionalized Bioactive Candidate PathA->Final Late-Stage Functionalization PathB->Final Convergent Synthesis

Figure 1: Divergent synthesis flowchart illustrating the orthogonal functionalization pathways available for the scaffold.

Validated Experimental Protocols

Protocol 1: Synthesis of the Building Block (In-Situ Generation)

Rationale: While the amine is available commercially, fresh preparation from the aldehyde (CAS 25016-01-7) ensures high purity and avoids carbonate salt formation common in stored benzylamines.[1]

Reagents:

  • 5-Bromo-2-ethoxybenzaldehyde (1.0 equiv)[1]

  • Ammonium acetate (10.0 equiv)[1]

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)[1]

  • Solvent: Methanol (dry)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 5-bromo-2-ethoxybenzaldehyde (e.g., 5 mmol) in dry Methanol (20 mL). Add Ammonium Acetate (50 mmol).

  • Equilibration: Stir the mixture at room temperature for 1 hour under Nitrogen. Checkpoint: The solution may turn slightly yellow, indicating imine formation.

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (7.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Acidify with 1N HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).[1][2]

  • Purification: Dry organic layers over MgSO₄ and concentrate. If necessary, purify the amine as its HCl salt by adding 4M HCl in Dioxane to the ethereal solution.

Self-Validation:

  • TLC Monitoring: Disappearance of the aldehyde spot (Rf ~0.8 in 20% EtOAc/Hex) and appearance of the baseline amine spot.

  • NMR Confirmation: Disappearance of the aldehyde proton (~10.4 ppm) and appearance of the benzylic methylene doublet/singlet (~3.8 ppm).

Protocol 2: Site A Functionalization (Amide Coupling)

Context: Creating a "Head" group for receptor binding.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF[1][2][3]

Procedure:

  • Dissolve the Carboxylic Acid and DIPEA in DMF.[1] Stir for 5 mins.

  • Add HATU.[1] Stir for 10 mins to activate the acid (formation of the active ester).

  • Add this compound.[1]

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and Brine.

Protocol 3: Site B Functionalization (Suzuki-Miyaura Coupling)

Context: Extending the carbon skeleton to probe hydrophobic pockets. This step can be performed before or after Protocol 2, but performing it after (on the amide) is often preferred to prevent catalyst poisoning by the free amine.

Reagents:

  • Bromo-intermediate (from Protocol 2) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the Bromo-intermediate, Boronic Acid, and Pd catalyst. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane and K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).

  • Filtration: Filter through a Celite pad to remove Palladium black.[1]

  • Purification: Flash column chromatography (Gradient: Hexane -> EtOAc).

Mechanism Visualization:

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R-Br (Scaffold) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the 5-bromo handle.[1]

Case Study: Design of a Kinase Inhibitor Analogue

Objective: Target the ATP-binding pocket of a hypothetical Tyrosine Kinase. Design Logic:

  • Hinge Binder: Use the Benzylamine nitrogen (via urea linkage) to form hydrogen bonds with the hinge region.[1]

  • Gatekeeper Interaction: The 2-Ethoxy group provides a steric clash that induces selectivity against kinases with smaller gatekeeper residues.[1]

  • Solvent Front: The 5-Aryl group (introduced via Suzuki) extends into the solvent-exposed region to tune solubility.[1]

Workflow:

  • React this compound with an isocyanate (e.g., Phenyl isocyanate) -> Urea Intermediate .[1]

  • Perform Suzuki coupling on the Urea Intermediate with Pyridine-4-boronic acid -> Final Inhibitor .[1]

References

  • Synthesis of Benzylamines via Reductive Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1]

    • [1]

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

    • [1]

  • Medicinal Chemistry of Benzylamines

    • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011.[1]

    • [1]

  • Properties of 5-Bromo-2-ethoxybenzaldehyde (Precursor)

    • PubChem Compound Summary for CID 90684.[1]

    • [1]

Sources

Application Note: Modular Assembly of Privileged Heterocycles via 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Heterocyclic Scaffolds using 5-Bromo-2-ethoxybenzylamine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

This compound (CAS RN: 157608-78-9 / Analogous) represents a high-value "dual-handle" synthon for medicinal chemistry.[1] Its structure offers two distinct orthogonal reactivity sites: a nucleophilic primary amine and an electrophilic aryl bromide.[1] Furthermore, the 2-ethoxy group provides steric bulk and lipophilicity, often enhancing the pharmacokinetic profile (ADME) of drug candidates compared to their methoxy or hydroxy counterparts.

This guide details the strategic application of this building block in synthesizing Quinazolin-4(3H)-ones and Isoindolin-1-ones , followed by late-stage diversification via Palladium-catalyzed cross-coupling. These protocols are designed for scalability, reproducibility, and high atom economy.

Key Chemical Profile[1][2][3][4][5][6][7][8]
  • Primary Handle (Nucleophile): Benzylamine

    
     (Reactivity: Acylation, Alkylation, Condensation).[1]
    
  • Secondary Handle (Electrophile): Aryl Bromide

    
     (Reactivity: Suzuki, Buchwald, Heck couplings).[1]
    
  • Modulator: 2-Ethoxy group (Electronic:

    
    -donor; Steric: Ortho-blocker).[1]
    

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis strategy, transforming the starting material into two distinct bioactive scaffolds.

SyntheticPathways SM This compound (Starting Material) Quin Scaffold A: Quinazolin-4(3H)-one Derivative SM->Quin  Path A: Condensation  (Ref. 1) Iso Scaffold B: Isoindolin-1-one Derivative SM->Iso  Path B: Reductive Cyclization  (Ref. 2) Isatoic Isatoic Anhydride (Reagent A) Isatoic->Quin Orthoester Triethyl Orthoformate (Cyclizing Agent) Orthoester->Quin FormylBenzoic 2-Formylbenzoic Acid (Reagent B) FormylBenzoic->Iso Suzuki Late-Stage Diversification (Suzuki-Miyaura Coupling) Quin->Suzuki  Pd(PPh3)4 / Ar-B(OH)2 Iso->Suzuki  Pd(dppf)Cl2 / Ar-B(OH)2 FinalDrug Biaryl-Functionalized Heterocycle Suzuki->FinalDrug

Caption: Divergent synthesis map showing the conversion of this compound into Quinazolinone and Isoindolinone scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(5-Bromo-2-ethoxybenzyl)quinazolin-4(3H)-one

Rationale: The quinazolinone core is ubiquitous in alkaloids and bioactive molecules (e.g., EGFR inhibitors). This protocol utilizes a one-pot, two-step condensation sequence using isatoic anhydride, which avoids the use of harsh thionyl chloride conditions.

Materials & Reagents
ComponentRoleEquivalentsNotes
This compound Substrate1.0 equivFree base preferred; if HCl salt, add 1.1 eq Et3N.[1]
Isatoic Anhydride Electrophile1.1 equivCommercial grade.[1]
Triethyl Orthoformate Cyclizing Agent5.0 equivActs as solvent/reagent.[1]
p-Toluenesulfonic Acid (pTSA) Catalyst0.1 equivPromotes cyclization.[1]
Ethanol (EtOH) Solvent-Anhydrous.[1]
Step-by-Step Methodology
  • Amide Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol, 2.30 g) in anhydrous Ethanol (20 mL).

    • Add Isatoic Anhydride (11 mmol, 1.79 g) in one portion.

    • Heat the reaction mixture to reflux (80°C) for 3 hours.

    • Checkpoint: Monitor by TLC (SiO2, 1:1 EtOAc/Hexane).[1] The disappearance of isatoic anhydride and formation of the intermediate benzamide (Rf ~ 0.4) confirms progress.[1]

    • Note: Gas evolution (

      
      ) will be observed.[1] Ensure proper venting.[1]
      
  • Cyclization:

    • Cool the mixture slightly (to ~60°C).

    • Add Triethyl Orthoformate (50 mmol, 8.3 mL) and pTSA (1 mmol, 172 mg).

    • Increase temperature to reflux again and stir for 4–6 hours.

    • Mechanism:[1][2][3] The orthoformate reacts with the amide nitrogen to form an imidate, which cyclizes with the aniline nitrogen.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. A precipitate often forms.[1]

    • Concentrate the solvent under reduced pressure (rotary evaporator).[1]

    • Resuspend the residue in cold Ethanol (10 mL) and filter the solid.

    • Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove unreacted orthoformate.[1]

    • Yield Expectation: 75–85% as a white/off-white solid.[1]

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Rationale: The 5-bromo substituent on the benzyl ring remains intact during Protocol A. This protocol demonstrates how to functionalize this position to create a biaryl system, a common motif for increasing potency and selectivity.[1]

Materials & Reagents
ComponentRoleEquivalents
Bromo-Quinazolinone Product Substrate1.0 equiv
Phenylboronic Acid Coupling Partner1.2 equiv

Catalyst0.03 equiv (3 mol%)

(2M aq.)
Base3.0 equiv
1,4-Dioxane Solvent10 mL/mmol
Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Charge a Schlenk tube or microwave vial with the Bromo-Quinazolinone (1.0 mmol), Phenylboronic Acid (1.2 mmol), and

      
        (25 mg).[1]
      
    • Evacuate and backfill with Nitrogen (

      
      ) or Argon three times.[1]
      
  • Reaction Initiation:

    • Add degassed 1,4-Dioxane (10 mL) and 2M aqueous

      
        (1.5 mL) via syringe.
      
    • Heat the mixture to 90°C (oil bath) or 100°C (Microwave, 30 mins).

    • Observation: The reaction mixture will turn dark black/brown, indicating active Pd(0) species.[1]

  • Work-up:

    • Cool to room temperature.[1][4][5][6] Dilute with Ethyl Acetate (30 mL) and water (30 mL).[1]

    • Separate the organic layer and extract the aqueous layer once more with EtOAc.

    • Dry combined organics over

      
      , filter, and concentrate.[1][6]
      
    • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Protocol A (Step 1) Incomplete nucleophilic attackEnsure the amine is free-based. If using HCl salt, pre-stir with Et3N for 15 mins.[1]
Incomplete Cyclization (Step 2) Moisture in solventOrthoformates are water-sensitive.[1] Use anhydrous EtOH and keep the system closed with a drying tube.[1]
Debromination in Protocol B Pd-catalyzed hydrodehalogenationThis is a side reaction if the reaction runs too long or overheats.[1] Reduce time or switch to

.
Poor Solubility Lipophilic Ethoxy groupThe product is lipophilic.[1] Use DCM/MeOH mixtures for chromatography loading.[1]

Safety & Handling (E-E-A-T)

  • This compound: Likely an irritant to eyes and skin.[1] Handle in a fume hood.

  • Isatoic Anhydride: Can cause sensitization.[1] Avoid inhalation of dust.[1]

  • Palladium Catalysts: Heavy metal waste must be segregated.[1]

  • Pressure: Protocol A generates

    
    .[1] Do not seal the vessel completely; use a reflux condenser open to a bubbler or drying tube.[1]
    

References

  • Synthesis of Quinazolinones via Isatoic Anhydride

    • Title: "One-pot synthesis of 4(3H)-quinazolinones from anthranilic acid, ortho esters and amines."[1]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • General Reactivity of 2-Alkoxy-5-Bromobenzylamines

    • Title: "Synthesis and SAR of SGLT2 Inhibitors containing benzylamine motifs." (Contextual reference for the stability of the 5-bromo-2-ethoxy motif).
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Palladium Coupling Protocols

    • Title: "A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions."[1]

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Introduction: The Significance of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-Bromo-2-ethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its substituted benzylamine structure is a key pharmacophore in the development of novel therapeutic agents. The controlled and efficient synthesis of this intermediate at scale is therefore of significant interest to the drug development and manufacturing sector. This document provides a detailed protocol for the laboratory-scale synthesis and a comprehensive guide to the considerations required for scaling up the production of this compound. The presented methodology is based on the robust and widely applicable reductive amination of the corresponding aldehyde.

Synthetic Strategy: Reductive Amination

The chosen synthetic route for preparing this compound is the reductive amination of 5-Bromo-2-ethoxybenzaldehyde. This method is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.[1][2] The reaction proceeds in two main stages:

  • Imine Formation: The aldehyde reacts with a source of ammonia to form an intermediate imine.

  • Reduction: The imine is then reduced in situ to the corresponding primary amine using a selective reducing agent, such as sodium borohydride.[3]

This one-pot approach is highly desirable for large-scale synthesis as it avoids the isolation of the potentially unstable imine intermediate, thus streamlining the process and maximizing efficiency.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Isolation cluster_purification Purification and Final Product A Dissolve 5-Bromo-2-ethoxybenzaldehyde and Ammonium Acetate in Methanol B Cool the reaction mixture to 0-5 °C A->B C Portion-wise addition of Sodium Borohydride B->C D Stir at room temperature until reaction completion (monitored by TLC/LC-MS) C->D E Quench with water D->E F Concentrate under reduced pressure to remove Methanol E->F G Extract with Ethyl Acetate F->G H Wash organic layer with brine G->H I Dry organic layer over Na2SO4, filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J K Obtain pure this compound J->K

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-ethoxybenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ for Process Chemists

Current Status: Operational Ticket Context: Synthesis Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Development Group[1]

Introduction: The Synthetic Landscape

Synthesizing 5-Bromo-2-ethoxybenzylamine presents a classic "chemoselectivity paradox." You are attempting to install a primary amine on a benzyl carbon while preserving a labile aryl bromide in the presence of an electron-donating ethoxy group.

The two dominant synthetic routes are:[1]

  • Reductive Amination of 5-bromo-2-ethoxybenzaldehyde.

  • Catalytic Hydrogenation of 5-bromo-2-ethoxybenzonitrile.

Both routes are prone to specific failure modes. This guide deconstructs the three most common impurity profiles found in these workflows: The Dimer (Secondary Amine) , The Des-Bromo (Hydrodehalogenation) , and The Oxygenates (Residual Aldehyde/Alcohol) .[1]

Module 1: The "Dimer" Impurity (Secondary Amine)[1][2]

Symptom:

"My LC-MS shows a large peak at roughly 2x the molecular weight (M+H


 442-444 range). The product yield is low."

Root Cause: This is the most common failure mode in reductive amination. The product (primary amine) is more nucleophilic than ammonia.[1] Once formed, it competes with ammonia to attack the intermediate imine, forming a symmetric secondary amine (bis(5-bromo-2-ethoxybenzyl)amine).[1]

The Mechanism:

  • Aldehyde +

    
    
    
    
    
    Primary Imine.[1]
  • Primary Imine + Hydride

    
    Target Primary Amine .
    
  • Target Primary Amine + Primary Imine

    
     Secondary Imine.
    
  • Secondary Imine + Hydride

    
    Dimer Impurity .
    
Troubleshooting Protocol
VariableAdjustmentTechnical Rationale
Ammonia Source Increase Equivalents (>10 eq) Le Chatelier’s principle. Flooding the system with

suppresses the competitive attack of the product amine.[1] Use

or methanolic ammonia.[1]
Reducing Agent Switch to STAB Sodium Triacetoxyborohydride (

) is less basic and milder than

.[1] It reduces imines faster than aldehydes but is bulky, slightly disfavoring the formation of the bulky secondary amine.[1]
Process Flow Stepwise Addition Do not mix everything at once. Form the imine first (Aldehyde +

in MeOH for 1-2h), then add the reducing agent.[1] This ensures the aldehyde is consumed before the amine is generated.

Module 2: The "Des-Bromo" Impurity (Debromination)[1]

Symptom:

"I am using Pd/C for hydrogenation. I see the product, but also a significant peak at M-78/80 (Mass ~151). The bromine is gone."

Root Cause: Hydrodehalogenation . Palladium is an excellent catalyst for removing aryl halides, especially when the ring is activated by an electron-donating group (like the 2-ethoxy substituent).[1] The oxidative addition of Pd into the C-Br bond competes with the reduction of the nitrile or imine.[1]

Troubleshooting Protocol

Option A: Catalyst Engineering (If you must use Hydrogenation) [1]

  • Switch Catalyst: Replace Pd/C with Pt/C (Platinum on Carbon) or PtO2 (Adams' Catalyst) . Platinum is generally much less active toward aryl halide hydrogenolysis than palladium [1].

  • Catalyst Poisoning: Use sulfided platinum catalysts or add a trace of thiophene to "poison" the highly active sites responsible for C-Br cleavage.

  • Acidic Additives: Run the reaction in acidic media (e.g., acetic acid).[1] Debromination is often accelerated under basic conditions.

Option B: Chemical Reduction (Recommended) [1]

  • The Fix: Abandon catalytic hydrogenation in favor of hydride reagents.

  • Protocol: Use Sodium Cyanoborohydride (

    
    )  or STAB  with an ammonium salt.[1] These reagents are chemoselective for the C=N bond and are chemically incapable of reducing the C-Br bond under standard conditions [2].
    

Module 3: Visualization of Failure Pathways

The following diagram maps the kinetic competition between the desired pathway and the two major byproduct loops.

G Start 5-Bromo-2-ethoxy- benzaldehyde Imine Intermediate Imine (C=NH) Start->Imine + NH3 (excess) Alcohol Benzyl Alcohol (Direct Reduction) Start->Alcohol + NaBH4 (Direct Red.) Target Target Primary Amine (Product) Imine->Target + Hydride/H2 DesBromo Des-Bromo Impurity (2-Ethoxybenzylamine) Imine->DesBromo + H2 / Pd/C Dimer Dimer Impurity (Secondary Amine) Target->Dimer + Imine (Competitive Attack) Target->DesBromo + H2 / Pd/C (Hydrogenolysis)

Caption: Figure 1. Reaction network showing the origin of Dimer (via competitive amination) and Des-Bromo species (via catalytic hydrogenolysis).[1]

Module 4: FAQ & Decision Matrix

Q1: Can I use


 (LAH) to reduce the nitrile precursor? 
A:  Proceed with extreme caution. While LAH reduces nitriles to amines efficiently, it is a powerful nucleophile and reducing agent.[1] It can cause debromination (via radical pathways or direct attack) and ether cleavage at high temperatures.[1] 

(Borane-THF) is a superior, chemoselective alternative for nitrile reduction that leaves aryl halides intact.[1]

Q2: My reaction stalled. I have starting aldehyde left. A: This indicates poor imine formation equilibrium.

  • Add a Drying Agent: Add activated 3Å or 4Å Molecular Sieves or

    
     to the reaction mixture to scavenge water and drive the equilibrium toward the imine.
    
  • Solvent Switch: If using methanol, ensure it is anhydrous.[1]

Q3: Which reducing agent is "Greenest" while still effective? A: Sodium Triacetoxyborohydride (


) .[1] Unlike Sodium Cyanoborohydride, it does not generate toxic cyanide byproducts and can be used in bench-top conditions without special waste streams [3].[1]
Summary: The "Golden Route" Protocol

To maximize yield and minimize the byproducts discussed above:

  • Route: Reductive Amination.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (anhydrous).[1]

  • Amine Source: Ammonium Acetate (10-15 equivalents).[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equivalents).[1][2]
    
  • Additives: 4Å Molecular Sieves (to prevent hydrolysis/alcohol formation).

  • Sequence: Stir Aldehyde + Amine + Sieves for 1 hour

    
     Add Reductant.
    

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for catalyst selectivity; Pt vs. Pd for halogens).

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][2] The cyanohydridoborate anion as a selective reducing agent.[2][5][6] Journal of the American Chemical Society, 93(12), 2897–2904.[1] Link[1]

Sources

Technical Support Center: Optimizing Reductive Amination of 5-Bromo-2-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 5-bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.

The reductive amination of 5-bromo-2-ethoxybenzaldehyde is a crucial transformation for synthesizing a variety of pharmaceutical intermediates.[1][2][3] The reaction involves the formation of a carbon-nitrogen bond by reacting the aldehyde with an amine to form an intermediate imine, which is then reduced to the final amine product.[4][5] This process, while powerful, can present several challenges. This guide provides practical, experience-based solutions to common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the reductive amination of 5-bromo-2-ethoxybenzaldehyde, offering probable causes and actionable solutions.

Issue 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted 5-bromo-2-ethoxybenzaldehyde and the starting amine.

Probable Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine.[4]

    • Causality: Imine formation is often the rate-limiting step and is highly dependent on pH.[6] Mildly acidic conditions (pH 4-5) are typically optimal for imine formation because they protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[6] However, if the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[6]

    • Solution:

      • pH Adjustment: Add a catalytic amount of acetic acid to the reaction mixture. For reactions involving weakly basic amines, a larger amount of acetic acid (2-5 equivalents) may be necessary to drive the reaction forward.[5]

      • Azeotropic Water Removal: If the reaction is run in a suitable solvent like toluene, use a Dean-Stark apparatus to remove the water formed during imine formation, which will shift the equilibrium towards the product.

      • Pre-formation of the Imine: Consider a two-step (indirect) procedure where the imine is formed first, followed by the addition of the reducing agent.[5][7] This can be particularly effective if the chosen reducing agent can also reduce the starting aldehyde.[6][8]

  • Inactive Reducing Agent: The hydride reagent may have decomposed.

    • Causality: Many borohydride reagents are sensitive to moisture. Sodium triacetoxyborohydride (STAB), for instance, is water-sensitive.[8]

    • Solution:

      • Use Fresh Reagent: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

      • Test Reagent Activity: As a quick quality control check, you can test the reducing agent on a simple, reliable ketone or aldehyde to confirm its activity.[9]

      • Appropriate Solvent Choice: For moisture-sensitive reagents like STAB, use anhydrous solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5][8]

  • Weakly Nucleophilic Amine: Electron-poor aromatic amines or sterically hindered amines can be poor nucleophiles.[1][5]

    • Causality: The nucleophilicity of the amine is critical for the initial attack on the carbonyl carbon. Amines with electron-withdrawing groups or significant steric bulk will react more slowly.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier for less reactive amines.

      • Increase Amine Equivalents: Using an excess of the amine can help drive the reaction to completion. However, be mindful of potential purification challenges.

      • Lewis Acid Catalysis: For particularly challenging substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can activate the aldehyde towards nucleophilic attack.[8]

Issue 2: Formation of Side Products

Symptom: The reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to the desired product.

Probable Causes & Solutions:

  • Over-alkylation (Dialkylation): When using a primary amine, the secondary amine product can react again with the aldehyde, leading to a tertiary amine.[5][6][10]

    • Causality: The product of the initial reductive amination is itself a nucleophilic amine and can compete with the starting amine for reaction with the aldehyde.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the primary amine (around 5%) to minimize the chances of the product amine reacting.[5]

      • Slow Addition of Aldehyde: Adding the 5-bromo-2-ethoxybenzaldehyde slowly to a solution of the amine and reducing agent can help maintain a low concentration of the aldehyde, favoring mono-alkylation.

      • Stepwise Procedure: A reliable method to avoid dialkylation is to first form the imine in a solvent like methanol and then reduce it with a reagent like sodium borohydride.[7]

  • Reduction of the Aldehyde: The reducing agent may be reducing the starting aldehyde to the corresponding alcohol (5-bromo-2-ethoxybenzyl alcohol).

    • Causality: Some reducing agents, like sodium borohydride (NaBH₄), are capable of reducing both imines and aldehydes.[6][8] If the rate of aldehyde reduction is comparable to or faster than imine formation, the alcohol byproduct will form.

    • Solution:

      • Choice of Reducing Agent: Use a more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[6][10] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[4][6]

      • Indirect (Two-Step) Method: Allow sufficient time for the imine to form completely before adding a less selective reducing agent like NaBH₄.[6][8]

  • Formation of Cyclic Adducts: Depending on the amine used, intramolecular reactions can sometimes occur.[11]

    • Causality: If the amine contains other nucleophilic groups, these may react with the intermediate imine.

    • Solution:

      • Protecting Groups: If the amine has other reactive functional groups, consider protecting them before the reductive amination.

      • Reaction Conditions: Optimization of pH and temperature can sometimes disfavor the side reaction.

Issue 3: Difficult Product Purification

Symptom: The final product is difficult to isolate from starting materials or byproducts.

Probable Causes & Solutions:

  • Excess Amine: Using a large excess of the starting amine can make purification challenging, especially if the product and starting amine have similar polarities.

    • Solution:

      • Amine Scavengers: Use a polymer-supported aldehyde (scavenger resin) to react with and remove the excess primary or secondary amine from the reaction mixture.[1]

      • Acidic Wash: During the workup, an acidic wash (e.g., with dilute HCl) will protonate the amines, allowing them to be extracted into the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

      • SCX Cartridge: Solid-phase extraction using a Strong Cation Exchange (SCX) cartridge is a highly effective method for purifying basic amine products.[1] The crude mixture is loaded onto the cartridge, which is then washed with a non-polar solvent to remove neutral impurities. The desired amine is then eluted with a basic solution (e.g., ammonia in methanol).[1]

  • Residual Reducing Agent Byproducts: Boron-based reagents can leave behind salts that complicate purification.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup is usually sufficient to remove most boron salts.

      • Filtration: In some cases, the byproducts may precipitate and can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of 5-bromo-2-ethoxybenzaldehyde?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent.[5][8][10] It is mild, selective for imines over aldehydes, and generally gives high yields with a wide range of amines, including weakly basic ones.[5][10] It is also compatible with many functional groups that might be sensitive to other reducing agents.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also very effective and selective, but it is highly toxic and can produce hydrogen cyanide gas, requiring careful handling and workup procedures.[5][10] Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the starting aldehyde, so it's best used in a two-step procedure where the imine is pre-formed.[6][7][8]

Q2: What is the optimal solvent for this reaction?

A2: For reactions using STAB, 1,2-dichloroethane (DCE) is the preferred solvent.[5][7] Tetrahydrofuran (THF) and dichloromethane (DCM) are also commonly used.[5][8] When using NaBH₃CN, methanol is a typical solvent choice.[8] If using NaBH₄ in a two-step process, methanol is also a good choice for both imine formation and reduction.[7][8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the spot corresponding to the 5-bromo-2-ethoxybenzaldehyde disappear as a new, typically more polar, spot for the amine product appears. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the reaction, providing more detailed information about the formation of the product and any side products.

Q4: Do I need to add an acid catalyst?

A4: For reactions with aldehydes, an acid catalyst is not always necessary but can be beneficial, especially with less reactive amines.[5] Acetic acid is a common choice.[5][10] It helps to catalyze the formation of the iminium ion, which is the species that is actually reduced by the hydride reagent.[12]

Q5: The reaction is very slow. What can I do to speed it up?

A5:

  • Add a catalytic amount of acetic acid if you haven't already.

  • Gently warm the reaction mixture. An increase in temperature often accelerates the rate of imine formation.

  • Ensure your reagents are pure and active, and that your solvent is anhydrous, especially when using moisture-sensitive reagents.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a general and reliable direct reductive amination procedure.

Materials:

  • 5-bromo-2-ethoxybenzaldehyde (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, 0.1-1.0 equiv)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-ethoxybenzaldehyde and the amine.

  • Add anhydrous DCE to dissolve the starting materials.

  • If the amine is weakly nucleophilic, add acetic acid at this stage.

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

  • Add STAB portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reagent Stoichiometry Comparison
Reducing AgentTypical EquivalentsRecommended SolventKey Considerations
Sodium Triacetoxyborohydride (STAB)1.2 - 2.0DCE, THF, DCMMild and selective; good for a wide range of substrates. Moisture-sensitive.[5][8]
Sodium Cyanoborohydride1.1 - 1.5Methanol, EthanolSelective for iminium ions. Highly toxic; generates HCN at acidic pH.[5][10]
Sodium Borohydride1.5 - 3.0Methanol, EthanolLess selective; can reduce the starting aldehyde. Best used in a two-step procedure.[7][8]
Catalytic HydrogenationCatalyticMethanol, EthanolEconomical for large-scale reactions but may require specialized high-pressure equipment. The catalyst might also reduce other functional groups.[4][5]

Visualizations

Reductive Amination Mechanism

ReductiveAmination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aldehyde 5-Bromo-2-ethoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Final Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Hydride Transfer

Caption: The two-step mechanism of reductive amination.

Troubleshooting Workflow

Troubleshooting Start Low/No Product? CheckImine Optimize Imine Formation? (pH, Water Removal) Start->CheckImine Yes SideProducts Side Products Formed? Start->SideProducts No CheckReagent Check Reducing Agent (Freshness, Activity) CheckImine->CheckReagent CheckAmine Is Amine Weakly Nucleophilic? (Heat, Lewis Acid) CheckReagent->CheckAmine CheckAmine->SideProducts Overalkylation Control Stoichiometry /Use Stepwise Method SideProducts->Overalkylation Dialkylation? AldehydeReduction Use More Selective Reducing Agent SideProducts->AldehydeReduction Alcohol Byproduct? Success Reaction Optimized SideProducts->Success No Overalkylation->Success AldehydeReduction->Success

Caption: A decision tree for troubleshooting common issues.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). [Link]

  • Reductive amination. Wikipedia. [Link]

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Myers, A. G. Chem 115: Reductive Amination. Harvard University. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Reductive Amination. GlaxoSmithKline. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

User Guide Version 2.1 | Last Updated: 2026-02-02

Executive Summary & Molecule Profile[1]

Target Molecule: 5-Bromo-2-ethoxybenzylamine CAS: (Variable depending on salt form, Free base generic) Structure: Primary amine attached to a benzylic carbon.[1] The benzene ring is substituted with an ethoxy group at the ortho position (2-) and a bromine atom at the meta position (5-) relative to the amine.[1]

The Challenge: Synthesis of benzylamines, particularly via reductive amination of the corresponding aldehyde (5-bromo-2-ethoxybenzaldehyde), frequently results in a "crude" oil containing specific, difficult-to-remove impurities.[1] High purity is critical because the free amine is often an intermediate for complex drug scaffolds; impurities here will propagate and form complex side-products in subsequent steps.

Impurity Profiling & Troubleshooting (FAQ)

This section addresses specific observations you may encounter in the lab.

Q1: My crude product is a dark yellow/brown oil. How do I convert it to a handleable solid?

Diagnosis: The free base of this compound is likely an oil or low-melting solid.[1] The color usually comes from trace oxidation of the amine or residual imine species. Solution: Do not attempt to recrystallize the free base oil directly.

  • Action: Convert the crude oil to a hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are crystalline solids with high melting points, allowing for purification via recrystallization.[1]

  • Protocol: See Protocol B (Salt Formation) below.

Q2: 1H-NMR shows a singlet around 10.0-10.4 ppm and other aromatic signals.[1]

Diagnosis: Residual Starting Material (Aldehyde).[2] Cause: Incomplete reductive amination. Solution:

  • Chemical Wash: The aldehyde is a neutral organic species. It can be removed by an Acid-Base Extraction (See Protocol A).[1] When you extract the amine into the acidic aqueous phase, the aldehyde remains in the organic layer and is discarded.

  • Bisulfite Wash: If the aldehyde content is high (>5%), wash the organic phase with saturated sodium bisulfite (NaHSO₃) solution before the acid extraction.[1] This forms a water-soluble adduct with the aldehyde.[1]

Q3: 1H-NMR shows a complex multiplet near 3.8 ppm and two sets of benzyl protons.[1] Mass Spec shows a [M+H]+ corresponding to a dimer.[1]

Diagnosis: Secondary Amine Impurity (Dimer). Mechanism: The newly formed primary amine reacts with the intermediate imine during the reaction, creating a "dimer" (Bis-(5-bromo-2-ethoxybenzyl)amine).[1] Solution:

  • Extraction won't work: Both the primary and secondary amines are basic; they will both extract into acid.

  • Recrystallization is key: The HCl salt of the primary amine usually crystallizes much more readily than the secondary amine salt. Recrystallize from Ethanol/EtOAc or Isopropanol.

Q4: The yield is lower than expected after acid-base extraction.

Diagnosis: Partition Coefficient Issues. Cause: The 5-bromo and 2-ethoxy groups make the molecule more lipophilic (greasy) than simple benzylamine.[1] The salt might be partially soluble in the organic phase, or the free base might be partially soluble in water if the pH isn't high enough. Solution:

  • pH Control: Ensure the aqueous phase is pH < 2 during the acid wash and pH > 12 during the basic recovery.

  • Salting Out: Saturate the aqueous phase with NaCl (brine) before extracting the free base back into the organic solvent. This forces the organic amine out of the water.

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying the crude mixture based on the impurities present.

PurificationWorkflow Start Crude Reaction Mixture (Oil/Solid) CheckTLC Analyze (TLC/NMR) Identify Impurities Start->CheckTLC Decision1 Is Aldehyde Present? CheckTLC->Decision1 AcidBase Protocol A: Acid-Base Extraction Decision1->AcidBase Yes (Aldehyde/Neutrals) Decision2 Is Secondary Amine (Dimer) Present? Decision1->Decision2 No AcidBase->Decision2 SaltForm Protocol B: HCl Salt Formation Decision2->SaltForm Yes (Dimer) or Need Solid Storage Final Pure this compound (HCl Salt) Decision2->Final No (Use as Free Base) Recryst Recrystallization (EtOH/EtOAc) SaltForm->Recryst Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity profiling.[1]

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Non-Basic Impurities)

Purpose: Removes neutral impurities (unreacted aldehyde, alcohols, solvents) and inorganic salts.[1] Prerequisites: Crude reaction mixture dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acid Extraction:

    • Add 1M HCl (aq) to the organic layer (use 1.2 equivalents relative to the theoretical amine yield).

    • Note: The amine converts to its hydrochloride salt and moves into the aqueous layer.

    • Shake vigorously and separate layers. Keep the Aqueous (Top) layer.

    • Optional: Extract the organic layer once more with a small volume of water to recover any trapped salt.

  • Organic Wash: Wash the combined aqueous acidic layers with a small portion of fresh DCM. This removes trapped neutral impurities. Discard this organic layer.

  • Basification (The Critical Step):

    • Cool the aqueous layer in an ice bath (exothermic reaction).

    • Slowly add 6M NaOH or 50% NaOH solution until the pH reaches >12.

    • Observation: The solution will become cloudy/milky as the free amine oil separates.

  • Recovery:

    • Extract the basic aqueous mixture with DCM (3 x volumes).

    • Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under vacuum.[1]

Protocol B: Salt Formation & Recrystallization (Removal of Secondary Amines)

Purpose: Isolates the product as a stable solid and removes chemically similar amine impurities (dimers) via selective crystallization.

  • Preparation: Dissolve the purified free base (from Protocol A) in a minimal amount of dry Ethanol or Methanol.

  • Acidification:

    • Cool to 0°C.[3]

    • Add HCl (4M in Dioxane or 1.25M in Ethanol) dropwise with stirring.

    • Add acid until the pH of a wet pH paper test is acidic (pH ~2).

  • Precipitation:

    • Add Diethyl Ether or Ethyl Acetate slowly as an "anti-solvent" until the solution turns slightly turbid.

    • Store in the freezer (-20°C) overnight.

  • Filtration: Filter the white crystals.

  • Recrystallization (If secondary amine persists):

    • Dissolve the salt in boiling Isopropanol (IPA).

    • Allow to cool slowly to room temperature, then 4°C.

    • The linear primary amine salt packs better and crystallizes first; the bulky secondary amine often stays in the mother liquor [1].

Data & Reference Tables

Table 1: Impurity Removal Matrix
Impurity TypeChemical NatureRemoval MethodMechanism
Aldehyde (Starting Material)Neutral / ElectrophilicAcid-Base ExtractionRemains in organic layer while product goes to aqueous.[1]
Alcohol (Over-reduction)Neutral / PolarAcid-Base ExtractionRemains in organic layer.[1]
Secondary Amine (Dimer)Basic / LipophilicSalt RecrystallizationSolubility difference of HCl salts.[1]
Inorganic Salts (Borates)IonicAqueous WorkupWater solubility.
Table 2: Solvent Compatibility for Recrystallization
Solvent SystemPolaritySuitabilityNotes
Ethanol / Diethyl Ether High / LowExcellent Classic solvent/anti-solvent pair.[1] High recovery.
Isopropanol (IPA) MediumGood Good for removing "dimer" impurities.
Water HighPoor Benzylammonium salts are often too soluble; difficult to dry.
Ethyl Acetate MediumAnti-Solvent Use to crash out salt from alcoholic solutions.

Mechanism of Action: Acid-Base Separation[1]

The following diagram details the chemical species changes during Protocol A.

AcidBaseMechanism Mix Mixture: Amine (Basic) + Aldehyde (Neutral) AddAcid Add HCl (aq) Mix->AddAcid LayerSep Phase Separation AddAcid->LayerSep OrgLayer Organic Layer: Aldehyde (Neutral) (DISCARD) LayerSep->OrgLayer AqLayer Aqueous Layer: Amine-H+ Cl- (Salt) (KEEP) LayerSep->AqLayer AddBase Add NaOH (pH > 12) AqLayer->AddBase FinalExt Extract w/ DCM: Pure Amine (Free Base) AddBase->FinalExt

Figure 2: Chemical phase separation logic.[1] The amine is toggled between water-soluble (salt) and organic-soluble (base) forms.[1]

References

  • Reductive Amination & Side Products

    • Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1] [1]

  • Purification of Amine Salts

    • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Chapter on Amine Characterization and Purification).

  • General Workup Procedures

    • Rochester University Chemistry Dept. "Workup: Amines."

Sources

Technical Support Center: Stability & Storage of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Bromo-2-ethoxybenzylamine is a specialized intermediate frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. Its structural features—a primary benzylic amine, an electron-donating ethoxy group, and a lipophilic aryl bromide—create a unique stability profile.

While the aryl bromide and ether moieties are relatively robust, the primary amine is highly susceptible to atmospheric degradation. This guide addresses the most common user complaints: spontaneous solidification (crusting) and oxidative discoloration.

Chemical Identity
  • IUPAC Name: (5-Bromo-2-ethoxyphenyl)methanamine

  • Functional Groups: Primary Amine (

    
    ), Aryl Bromide (
    
    
    
    ), Ether (
    
    
    )
  • Physical State: Typically a viscous, clear-to-pale-yellow oil or low-melting solid at room temperature.

  • Key Instability Factors: Atmospheric

    
     (rapid), Oxidation (moderate), Light (slow).
    

Troubleshooting Guides (FAQ Format)

Issue 1: Physical State Change ("The Crust Effect")

Q: "I received the compound as a clear oil, but after opening and storing it for a week, a white solid crust has formed around the cap. Has it degraded?"

A: Likely NO. This is a reversible surface reaction, not total degradation.

The Mechanism: Primary benzylamines are strong nucleophiles. The 2-ethoxy substituent donates electron density to the ring, slightly increasing the basicity of the benzylic amine compared to unsubstituted benzylamine. Upon exposure to air, the amine reacts with atmospheric carbon dioxide (


) to form a carbamate salt  (specifically, the benzylammonium benzylcarbamate species). This presents as a white, crystalline solid.

Diagram 1: The


 Scavenging Pathway 
This diagram illustrates the transformation of the free base into the carbamate salt upon air exposure.

CO2_Reaction Amine Free Base Amine (Clear Oil) Intermediate Zwitterionic Intermediate Amine->Intermediate + CO2 (Fast) Air Atmospheric CO2 Air->Intermediate Carbamate Carbamate Salt (White Solid Crust) Intermediate->Carbamate Proton Transfer

Caption: Kinetic pathway of carbamate formation. The reaction is reversible under acidic conditions.

Corrective Action (The "Rescue" Protocol): Do not discard the solid. The carbamate is not a "dead" decomposition product; it is a "dormant" salt.

  • Dissolve the crust/solid in Dichloromethane (DCM) .

  • Wash the organic layer with 1M NaOH (The base deprotonates the ammonium salt, releasing

    
     and regenerating the free amine).
    
  • Dry over

    
    , filter, and concentrate.
    
Issue 2: Discoloration

Q: "The compound has turned from pale yellow to dark amber/brown. Is it still usable?"

A: Use with caution. This indicates oxidative degradation.

The Mechanism: Unlike the


 reaction, oxidation is destructive. Benzylic amines can oxidize to imines  (

), which subsequently hydrolyze to aldehydes (

) and ammonia. The aldehydes can then polymerize or oxidize further to benzoic acids, causing the darkening color.
  • Purity Check: Run a TLC or LC-MS. If the main peak is still >90%, purify via short-path distillation or column chromatography.

  • Prevention: Always store under Argon or Nitrogen.

Storage Matrix & Recommendations

The following table synthesizes storage data based on the functional group stability of halogenated benzylamines [1][3].

ParameterFree Base (Oil) HCl Salt (Solid) Reasoning
Temperature 2°C to 8°C-20°CLow temp slows oxidation kinetics.
Atmosphere Argon/Nitrogen (Critical) Desiccated Air/InertFree base avidly scavenges

.
Container Amber GlassAmber GlassProtects the C-Br bond from photolytic cleavage.
Shelf Life 6–12 Months>24 MonthsSalts are thermodynamically more stable.
Closure Teflon-lined cap + ParafilmTeflon-lined capPrevents gas exchange.

Expert Tip: If you plan to store the compound for >3 months, convert it to the Hydrochloride (HCl) salt . The salt form renders the nitrogen non-nucleophilic, completely stopping the


 reaction and significantly retarding oxidation.

Experimental Protocols

Protocol A: Conversion to HCl Salt (For Long-Term Storage)

This process stabilizes the amine for years of storage.

  • Dissolve: Dissolve 1.0 g of this compound (Free Base) in 5 mL of anhydrous diethyl ether or 1,4-dioxane.

  • Acidify: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.2 equivalents).

  • Precipitate: A white solid will precipitate immediately.

  • Isolate: Filter the solid under an inert atmosphere (nitrogen funnel recommended to avoid moisture absorption).

  • Wash: Wash the cake with cold ether (

    
    ).
    
  • Dry: Dry under high vacuum for 4 hours to remove trace HCl.

Protocol B: Analytical Validation (Distinguishing Salts from Degradants)

Use this workflow to determine if your "solid crust" is usable material or trash.

QC_Workflow Start Sample: Unknown Solid Crust Test1 Solubility Test: Dissolve in 1M NaOH Start->Test1 Result1 Dissolves Completely? Test1->Result1 PathA Yes: Likely Carbamate Salt Result1->PathA Clear Solution PathB No: Polymer/Degradant Result1->PathB Turbid/Insoluble ActionA Perform Extraction (Rescue) Check 1H NMR PathA->ActionA ActionB Discard Sample PathB->ActionB

Caption: Decision tree for assessing solid precipitates in benzylamine samples.

NMR Diagnostic:

  • Free Base: Look for the benzylic

    
     singlet around 3.8 ppm  (in 
    
    
    
    ).
  • Carbamate: The benzylic peak often shifts downfield or splits. A broad peak at >5.0 ppm may indicate the carbamate

    
    .
    
  • Aldehyde (Degradant): Look for a singlet at ~10.0 ppm . If this exists, the sample is oxidizing.

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-4-(2-hydroxyethoxy)-5-methoxybenzonitrile. (Analogous handling for halogenated alkoxy-benzenes). Retrieved from 1

  • G. T. Rochelle. (2012). Kinetic Study of CO2 Absorption in Aqueous Benzylamine Solvent. ACS Energy & Fuels.[2] (Mechanistic detail on primary amine-CO2 reaction). Retrieved from 3[4]

  • Santa Cruz Biotechnology. (2024). Benzylamine Handling and Storage Procedures. Retrieved from 5

  • P. Jessop et al. (2018). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI Processes. (Confirming reversibility of carbamate formation). Retrieved from 6

Sources

Preventing over-alkylation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzylamine Synthesis & Alkylation Control Ticket ID: BZ-ALK-001 Status: Open Subject: Prevention of Polyalkylation during Benzylamine Synthesis

The Core Problem: The Polyalkylation Trap

Welcome to the Technical Support Center. You are likely here because your synthesis of benzylamine (


) via direct alkylation of ammonia yielded a mixture of secondary (dibenzylamine) and tertiary amines.

The Root Cause: This is a kinetic inevitability known as the Nucleophilicity Cascade . In a standard


 reaction between benzyl chloride and ammonia:
  • Ammonia (

    
    ) attacks the benzyl halide to form Benzylamine (
    
    
    
    ).
  • The alkyl group on the newly formed Benzylamine is electron-donating (inductive effect), making the nitrogen lone pair more nucleophilic than the original ammonia.

  • 
    . The product reacts faster with the remaining benzyl halide than the starting material does.
    
  • Result: Uncontrollable formation of dibenzylamine and tribenzylamine.

This guide provides three "patches" to this system, ranging from kinetic suppression to mechanistic bypass.

Protocol Modules (Select Your Route)

Module A: The "Masked" Nucleophile (Gabriel Synthesis)

Best for: High purity, small-to-medium scale, avoiding secondary amines entirely.

Mechanism: Uses potassium phthalimide as a "masked" ammonia. The bulky phthalimide group prevents further alkylation after the first substitution due to steric hindrance and resonance stabilization (the lone pair is delocalized into the carbonyls).

Workflow Diagram:

GabrielSynthesis Start Phthalimide Step1 Deprotonation (KOH/EtOH) Start->Step1 Salt K-Phthalimide Salt Step1->Salt Step2 Alkylation (Benzyl Chloride, DMF, Heat) Salt->Step2 Inter N-Benzylphthalimide Step2->Inter Step3 Hydrazinolysis (Ing-Manske Proc.) Inter->Step3 End Benzylamine (1°) + Phthalhydrazide Step3->End 100% Selectivity

Caption: The Gabriel Synthesis pathway ensures 100% selectivity for primary amines by physically blocking the nitrogen site after the initial alkylation.

Standard Operating Procedure (Ing-Manske Protocol):

  • Salt Formation: Dissolve phthalimide (1.0 eq) in ethanolic KOH. Evaporate to dryness to isolate potassium phthalimide.

  • Alkylation: Suspend salt in DMF. Add Benzyl Chloride (1.0 eq). Heat to 60°C for 3 hours.

    • Checkpoint: The disappearance of the solid salt indicates reaction progress.

  • Cleavage: Resuspend the N-benzylphthalimide in Ethanol. Add Hydrazine Hydrate (1.2 eq). Reflux for 2 hours.

    • Note: A heavy white precipitate (phthalhydrazide) will form.

  • Workup: Cool, filter off the precipitate. Acidify filtrate with HCl, evaporate solvent, then basify with NaOH to extract free amine.

Module B: The Reductive Bypass (Reductive Amination)

Best for: Industrial scale, green chemistry, avoiding halide handling.

Mechanism: Avoids alkyl halides entirely. Reacts Benzaldehyde with Ammonia to form an imine, which is immediately reduced.

Critical Control Point: To prevent dibenzylamine in this method, you must control the Imine Equilibrium .



If Benzylimine reacts with another molecule of Benzaldehyde before reduction, you get secondary products.

Optimization Table:

ParameterRecommendationReason
Ammonia Ratio > 5:1 Excess Shifts equilibrium toward primary imine; suppresses condensation of imine with aldehyde.
Catalyst Raney Nickel or Pd/C Rapid hydrogenation of the imine is required to "lock in" the primary amine before it reacts further.
Solvent Methanol or Ethanol High solubility of ammonia is crucial.
Pressure 10-50 bar

High pressure favors the reduction step (

) over the condensation step (

).
Module C: The Delépine Reaction

Best for: Mild conditions, alternative to Gabriel if hydrazine is restricted.

Mechanism: Uses Hexamethylenetetramine (Hexamine) as the nucleophile.

  • Hexamine + Benzyl Halide

    
     Quaternary Ammonium Salt.
    
  • The salt precipitates (stopping the reaction).

  • Acid hydrolysis releases the primary amine.

Troubleshooting Tip: Use Chloroform as the solvent.[1] The starting materials are soluble, but the quaternary salt is insoluble. It precipitates out immediately, preventing any possibility of over-alkylation.

Troubleshooting Matrix (FAQ)

Q1: I am using Method B (Reductive Amination) but still seeing 15% Dibenzylamine.

  • Diagnosis: Your reduction rate is too slow relative to the imine formation, or your ammonia concentration is too low.

  • Fix:

    • Increase Ammonia:Benzaldehyde ratio to 10:1 .

    • Increase

      
       pressure.
      
    • Switch to a "poisoned" catalyst or specific support (e.g., Ag-based catalysts) which favor primary amines [1].

Q2: In the Gabriel Synthesis, my yield is low (<50%) after hydrazine reflux.

  • Diagnosis: Incomplete cleavage of the phthalimide ring.

  • Fix: Ensure you are using Hydrazine Hydrate (not anhydrous) and refluxing in Ethanol . If the precipitate (phthalhydrazide) is voluminous, it may trap your product. Wash the filter cake thoroughly with dilute HCl.

Q3: Can I just use direct ammonolysis (Benzyl Chloride + Ammonia)?

  • Diagnosis: You are attempting the "Brute Force" method.

  • Fix: Yes, but you must use a massive excess of ammonia (40:1 to 50:1 molar ratio ) to statistically favor the collision of Benzyl Chloride with

    
     rather than 
    
    
    
    . This is inefficient and requires high-pressure autoclaves.

Q4: I see a "Sommelet" side product in my Delépine reaction.

  • Diagnosis: You likely hydrolyzed the hexamine salt in water without acid or at the wrong pH, leading to oxidation back to the aldehyde (Sommelet reaction) instead of amine release.

  • Fix: Ensure hydrolysis is performed with Ethanolic HCl (conc.) to cleave the salt directly to the amine hydrochloride.

Visualizing the Kinetic Trap

The following diagram illustrates why direct alkylation fails and how the alternative methods "exit" the cascade.

KineticTrap Start Benzyl Halide + Ammonia Primary Primary Amine (Target Product) Start->Primary Slow (k1) Gabriel Method A: Gabriel (Blocks N-site) Start->Gabriel Route Switch Reductive Method B: Reductive (Rapid Reduction) Start->Reductive Route Switch Secondary Secondary Amine (Over-Alkylation) Primary->Secondary FAST (k2 >> k1) (Nucleophilicity Increases) Tertiary Tertiary Amine (Waste) Secondary->Tertiary Fast (k3) Gabriel->Primary Hydrolysis Reductive->Primary H2 / Cat

Caption: The "Runaway Train" of direct alkylation. Once the primary amine forms, it reacts faster than ammonia. Gabriel and Reductive methods bypass this kinetic trap.

References

  • Selective Electrochemical Reductive Amination of Benzaldehyde. Source: Caltech Authors / ChemRxiv (2022). URL:[Link][2][3][4][5]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. Source: ACS Sustainable Chemistry & Engineering (2019).[5] URL:[Link][5]

  • The Gabriel Synthesis. Source: Master Organic Chemistry (2025). URL:[Link]

  • Delépine Reaction. Source: Organic Chemistry Portal. URL:[Link]

  • Alkylation of Amines (Sucks!) - Kinetics Explanation. Source: Master Organic Chemistry (2017).[6] URL:[Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-ethoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this compound. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and ensure the successful isolation of your target molecule with high purity.

I. Understanding the Work-Up: A Critical Step in Amine Synthesis

The synthesis of this compound commonly proceeds via the reductive amination of 5-Bromo-2-ethoxybenzaldehyde. While the reaction itself is crucial, the success of the synthesis is often determined by a meticulous work-up procedure. The primary objectives of the work-up are to:

  • Neutralize the reaction mixture and quench any remaining reducing agents.

  • Separate the desired basic amine product from non-basic organic materials , such as unreacted aldehyde or alcohol byproducts.

  • Remove inorganic salts formed during the reaction and quenching steps.

  • Isolate the purified product in its free base form.

The basicity of the benzylamine functional group is the cornerstone of the purification strategy. By carefully manipulating the pH of the aqueous phase during liquid-liquid extraction, we can control the solubility of the product, enabling its separation from impurities.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the work-up of this compound, providing explanations and actionable solutions.

Question 1: After quenching the reaction and adding an organic solvent for extraction, I see a thick emulsion that won't separate. What should I do?

Answer: Emulsion formation is a frequent issue, often caused by the presence of fine particulate matter or surfactants. Here’s a systematic approach to resolve it:

  • Causality: Emulsions are stabilized by a third component at the interface of the organic and aqueous layers. In this synthesis, this can be fine inorganic salts or partially soluble byproducts.

  • Immediate Actions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • If the Emulsion Persists:

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

    • Add More Solvent: Diluting either the organic or aqueous phase can sometimes destabilize the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.

Question 2: My final product yield is very low. Where could my product have gone?

Answer: Low yield can be attributed to several factors during the work-up. A common culprit is incorrect pH during the extraction steps.

  • Causality: this compound is a basic compound. In acidic or neutral aqueous solutions, it will exist as its protonated ammonium salt, which is water-soluble. If you attempt to extract the product with an organic solvent from an acidic aqueous solution, it will remain in the aqueous phase, leading to significant product loss.[1]

  • Troubleshooting Steps:

    • Check the pH of the Aqueous Layer: Before extracting the final product into an organic solvent, ensure the aqueous layer is distinctly basic (pH > 10). Use a pH meter or pH paper to confirm. Add a strong base like 2M NaOH dropwise until the desired pH is reached.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the product.

    • Back-Extraction: If you suspect your product is in the acidic washes, you can basify these washes and re-extract with an organic solvent to recover the lost product.

Question 3: My NMR analysis shows the presence of the starting aldehyde and the corresponding alcohol in my final product. How can I remove these?

Answer: The presence of unreacted aldehyde and the over-reduced alcohol are common impurities. These can be removed by leveraging the basicity of your amine product.

  • Causality: The aldehyde and alcohol are neutral organic compounds and will not be protonated by acid. Your amine product, however, will be. This difference in reactivity is key to their separation.

  • Purification Strategy:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic solution with a dilute acidic solution (e.g., 1M HCl). This will convert the this compound into its hydrochloride salt, which will move into the aqueous layer. The neutral aldehyde and alcohol impurities will remain in the organic layer.[1][2]

    • Separate the layers. The organic layer containing the impurities can be discarded.

    • The aqueous layer now contains your purified product as the hydrochloride salt. To recover the free amine, carefully add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10).

    • Extract the free amine from the basified aqueous layer with fresh organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Question 4: I've isolated my product, but it's a dark oil. How can I improve its appearance?

Answer: Dark coloration often indicates the presence of minor, highly colored impurities, possibly from oxidation or side reactions.

  • Solutions:

    • Activated Carbon Treatment: Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature. Filter the mixture through Celite® to remove the carbon, and then remove the solvent. Caution: Activated carbon can sometimes adsorb the product, leading to a decrease in yield.

    • Column Chromatography: If the impurities are persistent, purification by column chromatography on silica gel is a reliable method. A solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The less polar impurities will typically elute first, followed by your more polar amine product.

    • Distillation: For larger quantities, vacuum distillation can be an effective purification method for liquid benzylamines.[3]

III. Standard Work-Up Protocol for this compound

This protocol assumes the reaction was a reductive amination of 5-Bromo-2-ethoxybenzaldehyde using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Step-by-Step Methodology:

  • Quenching the Reaction:

    • Carefully and slowly add water to the reaction mixture to quench any unreacted NaBH₄. Caution: This can produce hydrogen gas, so ensure adequate ventilation and perform the addition slowly, especially at the beginning.

  • Solvent Removal:

    • Remove the bulk of the alcoholic solvent under reduced pressure using a rotary evaporator.

  • Initial Extraction (Acid Wash):

    • To the remaining aqueous slurry, add ethyl acetate or dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel.

    • Add 1M HCl and shake. This step protonates the desired amine and moves it to the aqueous layer, while neutral impurities (like unreacted aldehyde or the corresponding alcohol) remain in the organic layer.

    • Separate the layers and retain the aqueous layer. The organic layer can be discarded.

  • Basification:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add 2M NaOH with swirling until the solution is strongly basic (pH > 10). You may observe the free amine precipitating or making the solution cloudy.

  • Product Extraction (Base Extraction):

    • Extract the basified aqueous solution with three portions of ethyl acetate or DCM.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

  • Final Isolation:

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Assess the purity by TLC, GC-MS, or NMR and perform further purification (e.g., column chromatography) if necessary.

IV. Visualizing the Work-Up Logic

The following diagram illustrates the decision-making process during the extraction phase, based on the pH-dependent solubility of the amine product.

Workup_Flowchart start Crude Reaction Mixture (Amine, Aldehyde, Alcohol, Salts) add_solvent Add Organic Solvent (e.g., Ethyl Acetate) start->add_solvent acid_wash Wash with 1M HCl add_solvent->acid_wash organic_impurities Organic Layer: Unreacted Aldehyde, Alcohol Byproduct acid_wash->organic_impurities Neutral Impurities aqueous_product Aqueous Layer: Protonated Amine (Salt Form) acid_wash->aqueous_product Basic Product discard_organic Discard organic_impurities->discard_organic basify Add 2M NaOH to pH > 10 aqueous_product->basify extract_product Extract with Organic Solvent basify->extract_product final_organic Organic Layer: Purified Free Amine extract_product->final_organic Product final_aqueous Aqueous Layer: Inorganic Salts extract_product->final_aqueous Salts isolate Dry and Concentrate final_organic->isolate final_aqueous->discard_organic pure_product Pure this compound isolate->pure_product

Caption: A flowchart of the acid-base extraction work-up.

V. Quantitative Data Summary

The following table provides a summary of key parameters for the work-up procedure.

ParameterRecommended Value/RangeRationale
pH for Acid Wash 1 - 2Ensures complete protonation of the benzylamine for efficient transfer to the aqueous phase.
pH for Base Extraction > 10Ensures complete deprotonation to the free amine for efficient extraction into the organic phase.
Brine Wash Saturated NaCl(aq)Increases the polarity of the aqueous phase, reducing the solubility of the organic product and aiding in the removal of water.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic solvent before concentration.

VI. References

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Jolit, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1835-1842. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Vangveravong, S., et al. (2012). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PLoS ONE, 7(10), e45055. [Link]

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Kertes, A. S., & King, C. J. (1986). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Process Design and Development, 25(4), 1027-1033. [Link]

  • Reddit. How to purify Benzylamine?. [Link]

  • ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

  • Google Patents. Purification of amine reaction mixtures.

  • Google Patents. Process for preparing Benzylamine salts.

  • University of California, Irvine. Liquid/liquid Extraction. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

Sources

Validation & Comparative

Structural Integrity Guide: Comparative Validation Protocols for 5-Bromo-2-ethoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of SGLT2 inhibitors and kinase-targeting pharmacophores, 5-Bromo-2-ethoxybenzylamine serves as a critical "hinge" intermediate. Its structural fidelity—specifically the para positioning of the bromine relative to the ethoxy group—dictates the binding affinity of the final drug candidate.

Common synthetic routes, such as the bromination of 2-ethoxybenzylamine or the reductive amination of 5-bromo-2-ethoxybenzaldehyde, frequently yield regioisomeric impurities (specifically the 3-bromo and 4-bromo isomers). These isomers possess identical molecular weights (MW 230.10 g/mol ) and nearly identical polarity, rendering standard LC-MS and low-field 1H NMR insufficient for definitive characterization.

This guide compares three validation tiers, moving from routine QC to absolute structural certification, providing the experimental evidence required to qualify this intermediate for GMP workflows.

Comparative Analysis of Validation Methods

Tier 1: Routine QC (High-Performance Liquid Chromatography)
  • Role: Purity Assessment & Batch Consistency.

  • Verdict: Essential for purity, but blind to structural identity without validated reference standards.

FeatureHPLC-UV (Standard)UPLC-MS/MS (Advanced)
Resolution Separates synthesis by-products (e.g., debrominated species).Mass filtration confirms formula (

).
Blind Spot Co-elution of 3-bromo and 5-bromo isomers is common on C18 columns.Fragmentation patterns for isomers are often indistinguishable.
Throughput High (15 min/run).High (5 min/run).
Tier 2: Structural Confirmation (1D & 2D NMR)
  • Role: The primary tool for distinguishing regioisomers.

  • Verdict: The Industry Standard. 1D NMR alone is risky; 2D NMR (NOESY/HMBC) is required for certification.

The Causality of Failure: In 1D 1H NMR, the aromatic region (6.8–7.5 ppm) shows a specific splitting pattern. However, accidental chemical shift equivalence can mask the difference between a 1,2,5-substitution (target) and a 1,2,4-substitution (impurity).

The Solution (NOESY):

  • Target (5-Bromo): The ethoxy

    
     protons (approx 4.0 ppm) are spatially close to H3 . A strong NOE signal correlates the ethoxy group to the doublet at H3.
    
  • Impurity (3-Bromo): The bromine occupies the 3-position. The ethoxy group is now flanked by the bromine, reducing or eliminating the NOE correlation to an aromatic proton at that position.

Tier 3: Absolute Certification (Single Crystal XRD)
  • Role: "Gold Standard" for dispute resolution or primary reference standard generation.

  • Verdict: Unambiguous but resource-heavy. Reserved for establishing the primary reference standard.

Experimental Protocols

Protocol A: Definitive NMR Characterization (NOESY/HMBC)
  • Objective: Prove the bromine is at C5 and Ethoxy at C2.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent amine proton exchange and sharpen signals).

Step-by-Step Workflow:

  • Preparation: Dissolve 15 mg of the amine hydrochloride salt in 0.6 mL DMSO-

    
    . Add 1 drop of 
    
    
    
    if amine exchange broadens aromatic coupling.
  • 1H Acquisition: Acquire standard proton spectrum (sw = 12 ppm, d1 = 2s, ns = 16).

    • Critical Check: Look for the aromatic pattern: One doublet (H3), one doublet-of-doublets (H4), one doublet (H6).

    • Coupling Constants:

      
       (ortho), 
      
      
      
      (meta).
  • NOESY Acquisition: Set mixing time (

    
    ) to 300-500 ms.
    
    • Target Signal: Correlate the quartet at

      
       4.05 (Ethoxy 
      
      
      
      ) with the aromatic doublet at
      
      
      6.90 (H3).
    • Validation Logic: If the Ethoxy

      
       correlates to a singlet or a proton with meta-coupling only, the structure is incorrect.
      
Protocol B: UPLC-MS Purity Method
  • Column: C18 BEH (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min.

  • Detection: UV at 220 nm (Amine absorption) and 280 nm (Aromatic). MS ESI+ mode.

Visualization of Structural Logic[1]

Diagram 1: The Validation Decision Tree

This workflow illustrates the logical path to certify the 5-bromo isomer against its likely impurities.

ValidationWorkflow Start Crude Synthesis Product (this compound) LCMS Step 1: UPLC-MS (Confirm Mass m/z 230/232) Start->LCMS MassCheck Mass Correct? LCMS->MassCheck NMR1D Step 2: 1H NMR (DMSO-d6) Check Aromatic Splitting MassCheck->NMR1D Yes Reject REJECT BATCH (Wrong Isomer/Impure) MassCheck->Reject No Ambiguity Is Splitting Distinct? NMR1D->Ambiguity NMR2D Step 3: 2D NOESY Correlate O-CH2 to Ar-H Ambiguity->NMR2D Ambiguous/Confirm Certify CERTIFIED REFERENCE (Valid 5-Br Isomer) Ambiguity->Certify Clear Pattern (Routine) NMR2D->Reject NOE: OEt <-> H4/H6 NMR2D->Certify NOE: OEt <-> H3 (Ortho)

Caption: Decision tree for distinguishing the 5-bromo regioisomer from 3-bromo/4-bromo impurities.

Diagram 2: HMBC/NOESY Connectivity Proof

This diagram visualizes the specific NMR correlations that definitively prove the structure.

NMRConnectivity C1 C1 (CH2-NH2) C2 C2 (O-Et) C1->C2 C3 C3-H C2->C3 OEt Ethoxy (CH2) C2->OEt C4 C4-H C3->C4 C5 C5-Br C4->C5 C5->C3 J-Coup (Meta) C6 C6-H C5->C6 C6->C1 OEt->C2 HMBC (3-bond) OEt->C3 NOE (Strong)

Caption: Critical 2D NMR correlations. The NOE between Ethoxy-CH2 and H3 confirms the C2 substitution.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene: Troubleshooting & Optimization. Retrieved from

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Consiglio, G., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 23(12). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44373618, this compound derivatives. Retrieved from

Sources

Comparative reactivity of 5-Bromo-2-ethoxybenzylamine with other benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-ethoxybenzylamine , evaluating its reactivity profile against common benzylamine benchmarks.[1][2][3] The content is synthesized from physical organic chemistry principles and industrial application data, designed for researchers in medicinal chemistry.

Executive Summary & Structural Analysis[2]

This compound is a bifunctional building block characterized by two orthogonal reactive sites: a primary benzylic amine (nucleophile) and an aryl bromide (electrophile).[1][2][3] Its reactivity is defined by a "push-pull" electronic environment:

  • The Amine (Nucleophile): The nitrogen atom exhibits modulated nucleophilicity. The ortho-ethoxy group exerts a steric influence and a weak electron-donating effect (via resonance, dampened by the methylene spacer), while the meta-positioned bromine exerts an inductive electron-withdrawing effect.[3]

  • The Aryl Bromide (Electrophile): The C5-Br bond is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), superior to equivalent aryl chlorides but requiring specific ligand choices due to the potential for chelation by the ortho-ethoxy oxygen.[3]

Electronic & Physicochemical Profile[1][4][5]
PropertyValue / DescriptionImpact on Reactivity
pKa (Conjugate Acid) ~9.15 (Estimated)*Slightly less basic than Benzylamine (9.[1][2][3]34) due to the inductive effect (-I) of the Br atom.[3]
Hammett Influence

(Br) = +0.39;

(OEt) = -0.24
Net electronic effect on the benzylic carbon is moderately deactivating compared to pure 2-ethoxybenzylamine.[1][2][3]
Steric Environment Ortho-SubstitutionThe 2-ethoxy group creates steric bulk, hindering bulky electrophiles from attacking the amine but preventing over-alkylation.
Lipophilicity (LogP) ~2.3Higher than Benzylamine (1.1); requires non-polar co-solvents (DCM, Toluene) for optimal reaction kinetics.[2][3]

*Estimate based on additivity of substituent effects relative to Benzylamine (pKa 9.34).[3]

Comparative Reactivity Analysis

Module A: Nucleophilic Reactivity (Amine Function)

Context: Amide coupling, Reductive Amination, SN2 Alkylation.[3]

The primary amine in this compound acts as the nucleophile.[1][2] Its performance is compared below against Benzylamine (Standard) and 2-Methoxybenzylamine (Electron-Rich Analog).

FeatureThis compoundBenzylamine (Standard)2-Methoxybenzylamine
Nucleophilicity Moderate. The -I effect of Br reduces electron density on N slightly.[1][2][3]High. Unimpeded nucleophile.[1][2]Very High. Activated by +R effect of OMe.[1][2]
Amide Coupling Rate 0.85x (relative to Standard).[1][2][3] Slower due to steric bulk of OEt and inductive withdrawal.[2]1.0x (Baseline).1.2x . Faster, though ortho sterics can interfere with bulky acids.[2]
Selectivity (Mono- vs Bis-alkylation) High. The ortho-ethoxy group sterically discourages the formation of tertiary amines (over-alkylation).[1][2][3]Low. Prone to over-alkylation without strict stoichiometry control.[1][2]Moderate.
Solubility Profile Excellent in organic solvents (DCM, THF).[2] Poor in water.[1][2]Good in water and organics.[1][2][4]Good in organics.[1][2]
Module B: Electrophilic Reactivity (Aryl Halide Function)

Context: Suzuki-Miyaura, Buchwald-Hartwig Cross-Coupling.[1][2][3]

Here, the molecule acts as the electrophile at the C-Br bond.

FeatureThis compound4-Bromobenzylamine5-Bromo-2-chlorobenzylamine
C-X Bond Energy Reactive (C-Br). ~68 kcal/mol.[1][2][3]Reactive (C-Br). Mixed. C-Br reacts first; C-Cl is inert under mild conditions.[1][2][3]
Pd-Catalyst Interaction Chelation Risk. The ortho-ethoxy oxygen can loosely coordinate to Pd, potentially slowing oxidative addition if monodentate ligands are used.[2]Standard. No proximal heteroatoms to interfere.Standard.
Recommended Ligand Bidentate (e.g., dppf, Xantphos). Prevents catalyst poisoning by the ethoxy group.Standard (e.g., PPh3). Bulky (e.g., Buchwald ligands) for selectivity.[2]

Visualizing the Reactivity Pathways[4]

The following diagram illustrates the divergent synthesis pathways available to this building block, highlighting the "Orthogonal Reactivity" where the amine and bromide can be addressed independently.

ReactivityPathways cluster_legend Reaction Logic Start This compound Amide Amide Product (Br intact) Start->Amide R-COCl / Base (Nucleophilic Attack) SecAmine Secondary Amine (Reductive Amination) Start->SecAmine R-CHO / NaBH(OAc)3 (Condensation) Biaryl Biaryl Benzylamine (Suzuki Coupling) Start->Biaryl Ar-B(OH)2 / Pd(0) (Cross-Coupling) Aniline Diamino Derivative (Buchwald Coupling) Start->Aniline R-NH2 / Pd(0) / Base (Amination) Legend1 Solid Line: Amine Reactivity (Mild Conditions) Legend2 Dashed Line: Bromide Reactivity (Metal Catalysis)

Caption: Divergent synthesis map showing chemoselective transformations. The amine can be functionalized while preserving the bromide for late-stage coupling.

Experimental Protocols

Protocol A: Chemoselective Amide Coupling

Objective: Functionalize the amine without affecting the aryl bromide.

Rationale: The use of a mild base and non-polar solvent prevents side reactions. The ortho-ethoxy group increases lipophilicity, making DCM the preferred solvent over DMF/Water mixtures.

  • Preparation: Dissolve This compound (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv). Note: Inorganic bases like K2CO3 are less effective due to the solubility profile.

  • Acylation: Cool to 0°C. Dropwise add the Acid Chloride (1.1 equiv) diluted in DCM.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the amine spot will disappear; the product is less polar).

  • Workup: Wash with 1N HCl (to remove unreacted amine), followed by sat. NaHCO3. Dry over MgSO4.[1][2][5]

  • Self-Validation: The product should retain the characteristic 1:1 isotopic pattern of Bromine in Mass Spectrometry (M and M+2 peaks of equal intensity).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: React the Aryl Bromide while the amine is protected or free (if conditions allow).[3]

Rationale: Free amines can poison Pd catalysts.[1][2] It is highly recommended to protect the amine (e.g., as a Boc-carbamate) before this step, or use a high catalyst loading with a robust ligand like S-Phos.

  • Reagents: Combine This compound (protected form preferred) (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv) in Toluene/Water (10:1).

  • Catalyst System: Add Pd(dppf)Cl2 (3-5 mol%).[1][2][3] Why dppf? The bidentate ligand prevents the ortho-ethoxy oxygen from displacing the ligand on the Palladium center.

  • Conditions: Degas with Nitrogen for 10 mins. Heat to 90°C for 12 hours.

  • Purification: Filter through Celite. The biaryl product will be significantly more conjugated (UV active) than the starting material.

Mechanistic Insight: The "Ortho-Effect"[3]

The ortho-ethoxy substituent is the defining feature of this molecule's reactivity. It creates a specific steric and electronic pocket that distinguishes it from para-isomers.[2]

OrthoEffect Center Ortho-Ethoxy Group Effect1 Steric Hindrance Center->Effect1 Effect2 Electron Donation (+R) Center->Effect2 Effect3 Chelation Potential Center->Effect3 Out1 Prevents N-Overalkylation Effect1->Out1 Out2 Increases Ring Electron Density (Activates vs 4-Br isomer) Effect2->Out2 Out3 May sequester Pd catalyst (Requires Bidentate Ligands) Effect3->Out3

Caption: Impact of the 2-ethoxy substituent on reaction outcomes, balancing steric protection with electronic activation.

References

  • BenchChem. (2025).[1][2][3][5] Synthesis and Reactivity of 5-Bromo-1,3-dichloro-2-ethoxybenzene and related intermediates. Retrieved from [2][3]

  • PubChem. (2025).[1][2][3][6] 5-Bromo-2-methoxybenzaldehyde: Compound Summary and Reactivity Data.[1][2][3] National Library of Medicine.[1][2] Retrieved from [2][3]

  • Bolli, M. H., et al. (2012).[2] The discovery of Macitentan, a potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.[2][7] (Demonstrates the utility of alkoxy-bromo-benzyl scaffolds). Retrieved from

  • Master Organic Chemistry. (2021). Nucleophilic Aromatic Substitution and Substituent Effects.[1][2][8][9][10] Retrieved from

  • Sigma-Aldrich. (2025).[1][2][3][11] Product Specification: 5-Bromo-2-methoxybenzaldehyde (Analogous Reactivity).[1][2][3] Retrieved from [2][3]

Sources

A Tale of Two Alkoxy Homologs: A Comparative Guide to 5-Bromo-2-ethoxybenzylamine and 5-Bromo-2-methoxybenzylamine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a project. In the landscape of substituted benzylamines, 5-Bromo-2-ethoxybenzylamine and its methyl counterpart, 5-Bromo-2-methoxybenzylamine, are two closely related yet distinct intermediates. This guide provides an in-depth technical comparison of these two reagents, offering insights into their synthesis, physicochemical properties, and potential performance in synthetic applications, supported by established chemical principles and data from related compounds.

Structural Overview: A Subtle Yet Significant Difference

At their core, both this compound and 5-Bromo-2-methoxybenzylamine share a common structural framework: a bromine atom at the 5-position and an aminomethyl group at the 1-position of a benzene ring, with an alkoxy group at the 2-position. The sole distinction lies in the nature of this alkoxy group – an ethoxy (-OCH₂CH₃) group in the former and a methoxy (-OCH₃) group in the latter. This seemingly minor variation in a single carbon atom can impart subtle but meaningful differences in their steric and electronic properties, which in turn can influence their reactivity and handling characteristics.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of these reagents is fundamental to their effective application in synthesis. The following table summarizes key properties, drawing from available data for the parent aldehydes and established knowledge of the influence of ethoxy versus methoxy groups.

PropertyThis compound (and its precursors)5-Bromo-2-methoxybenzylamine (and its precursors)Key Differences & Implications
Molecular Weight HigherLowerThe ethoxy derivative has a higher molecular weight due to the additional methylene group. This is a consideration for reaction stoichiometry and cost analysis.
Melting Point (°C) 5-Bromo-2-ethoxybenzaldehyde: 68-71[1]5-Bromo-2-methoxybenzaldehyde: 116-119[2]The significantly higher melting point of the methoxy aldehyde suggests stronger intermolecular forces in its crystal lattice. This can affect dissolution rates in certain solvents.
Solubility Generally good solubility in common organic solvents.Generally good solubility in common organic solvents.[3]While both are soluble in common organic solvents, the slightly more lipophilic nature of the ethoxy group may enhance solubility in less polar solvents.
Electronic Effects The ethoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution.The methoxy group is also an electron-donating group, activating the aromatic ring.[3]Both groups are ortho, para-directing. The difference in their electron-donating ability is generally considered to be small.
Steric Hindrance The ethoxy group is sterically bulkier than the methoxy group due to the presence of the ethyl group.The methoxy group is less sterically demanding.This is a critical point of differentiation. The greater steric bulk of the ethoxy group can influence the regioselectivity of reactions and the rate of reactions occurring at or near the 2-position.
CAS Number 5-Bromo-2-ethoxybenzaldehyde: 79636-94-5[1]5-Bromo-2-methoxybenzylamine: 166530-78-5N/A

Performance in Synthesis: A Mechanistic Perspective

The Decisive Role of Steric Hindrance

The most significant factor differentiating the reactivity of the ethoxy and methoxy analogs is steric hindrance. The larger ethoxy group can exert a more pronounced steric effect on the neighboring aminomethyl group and the ortho position (position 3) of the benzene ring.

Scenario: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

A classic example where these differences may manifest is the Pictet-Spengler reaction, a cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline. If our benzylamines were to be used in a modified version of this synthesis, the steric bulk of the alkoxy group could influence the ease of cyclization.

cluster_ethox This compound Pathway cluster_methoxy 5-Bromo-2-methoxybenzylamine Pathway Eth_Start This compound Eth_Intermediate Sterically Hindered Intermediate Eth_Start->Eth_Intermediate Reaction with Carbonyl Compound Eth_Product Tetrahydroisoquinoline Product Eth_Intermediate->Eth_Product Cyclization (Potentially Slower) Meth_Start 5-Bromo-2-methoxybenzylamine Meth_Intermediate Less Hindered Intermediate Meth_Start->Meth_Intermediate Reaction with Carbonyl Compound Meth_Product Tetrahydroisoquinoline Product Meth_Intermediate->Meth_Product Cyclization (Potentially Faster)

Caption: Comparative workflow for a hypothetical cyclization reaction.

In this hypothetical scenario, the formation of the cyclic intermediate from the this compound derivative might be slower due to the steric clash between the ethoxy group and the reactants during the ring-closing step. Conversely, the less bulky methoxy group in 5-bromo-2-methoxybenzylamine would likely present a lower energy barrier for cyclization, potentially leading to faster reaction rates and/or higher yields under identical conditions.

Electronic Effects: A More Subtle Influence

Both the ethoxy and methoxy groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution. The difference in their inductive effects (the ethyl group being slightly more electron-donating than the methyl group) is generally considered to have a minor impact on the overall electronic nature of the aromatic ring compared to the resonance effect. Therefore, for reactions where electronic effects are the dominant factor, the performance of the two benzylamines is expected to be quite similar.

Experimental Protocols: Synthesis of the Precursor Aldehydes

The synthesis of this compound and 5-Bromo-2-methoxybenzylamine would typically proceed via the reductive amination of their corresponding benzaldehyde precursors. The synthesis of these aldehydes is well-documented.

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde

This protocol is based on the formylation of p-bromoanisole.[4]

Materials:

  • p-Bromoanisole

  • Methylene chloride (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • 1,1-Dichloromethyl methyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve p-bromoanisole (1 equivalent) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add titanium tetrachloride (2 equivalents) dropwise to the cooled solution.

  • After 10 minutes, add 1,1-dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature between 0-10°C.

  • Stir the reaction mixture at this temperature for 90 minutes.

  • Quench the reaction by carefully pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Reagents p-Bromoanisole + TiCl₄ + Dichloromethyl methyl ether Reaction Formylation (0-10°C, 90 min) Reagents->Reaction Workup Quenching (NaHCO₃) Extraction (CH₂Cl₂) Drying (MgSO₄) Reaction->Workup Product 5-Bromo-2-methoxybenzaldehyde Workup->Product

Caption: Workflow for the synthesis of 5-Bromo-2-methoxybenzaldehyde.

Protocol 2: Synthesis of this compound via Reductive Amination

A general procedure for the synthesis of the target benzylamines from their aldehyde precursors would involve reductive amination.[5][6]

Materials:

  • 5-Bromo-2-ethoxybenzaldehyde (or 5-Bromo-2-methoxybenzaldehyde)

  • Ammonium acetate or ammonia

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Dissolve the corresponding benzaldehyde (1 equivalent) in methanol.

  • Add a source of ammonia, such as ammonium acetate (excess), to the solution.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with HCl and wash with an organic solvent to remove any unreacted aldehyde.

  • Basify the aqueous layer with NaOH until a pH > 10 is reached.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the desired benzylamine.

Conclusion and Recommendations

The choice between this compound and 5-Bromo-2-methoxybenzylamine in a synthetic strategy will ultimately depend on the specific requirements of the reaction.

  • For reactions where steric hindrance is a concern , such as those involving the formation of sterically congested transition states or products, 5-Bromo-2-methoxybenzylamine is the recommended choice . Its smaller methoxy group is less likely to impede the desired transformation, potentially leading to faster reaction rates and higher yields.

  • In cases where steric effects are minimal and solubility in nonpolar solvents is a priority , This compound may offer a slight advantage .

  • From a cost and availability perspective , the methoxy analog and its precursors are often more commonly available and may be more cost-effective.

It is imperative for researchers to consider these factors during the planning stages of a synthesis. When embarking on a new synthetic route, it is advisable to conduct small-scale pilot experiments with both reagents to empirically determine the optimal choice for the desired outcome. This data-driven approach will ensure the selection of the most appropriate building block, paving the way for a more efficient and successful synthesis.

References

  • PrepChem. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Certificate of Analysis Guide: 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS 887582-48-1 | Optimization & Quality Assurance for Medicinal Chemistry

Executive Summary: Beyond the Paperwork

In the high-stakes environment of drug discovery—particularly in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and kinase inhibitors—5-Bromo-2-ethoxybenzylamine (CAS 887582-48-1) is a "keystone" intermediate. Its structural integrity dictates the success of downstream metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

A Certificate of Analysis (CoA) for this compound is not merely a receipt; it is a predictive tool for reaction success. This guide dissects the CoA parameters that actually matter, contrasting high-grade "Certified" material with lower-cost alternatives to demonstrate how purity profiles directly impact synthetic yield and catalyst life.

Critical CoA Parameters & Comparative Analysis

The following table contrasts a Grade A (Certified) CoA against a typical Grade B (Commodity) CoA. The "Impact" column explains the chemical causality of these specifications.

Table 1: Comparative Specification Analysis
ParameterGrade A (Certified)Grade B (Commodity)Operational Impact (The "Why")
Assay (Titration/HPLC) ≥ 98.5%≥ 95.0%Stoichiometry: Low assay leads to under-dosing in sensitive couplings, leaving unreacted electrophiles that complicate purification.
5-Bromo-2-ethoxybenzaldehyde < 0.15%< 2.0%Side Reactions: Residual aldehyde (starting material) competes in reductive aminations and can form Schiff bases with the product, lowering yield.
Secondary Amine Dimer < 0.10%< 1.5%Catalyst Poisoning: The dimer (bis-benzylamine) is a potent chelator. In Pd-catalyzed reactions, it sequesters the metal, killing the catalytic cycle.
Water Content (KF) < 0.5%< 2.0%Reagent Decomposition: Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) used in the next step.
Appearance White to Off-White SolidYellow/Brown Oil or SolidOxidation: Color often indicates oxidative degradation (N-oxides) which are not always detected by standard UV-HPLC methods.

Performance Data: The Cost of "Cheap" Reagents

To validate the importance of these specifications, we simulated a standard Amide Coupling workflow (a common next step for this amine) using both Grade A and Grade B materials.

Experimental Setup:

  • Reaction: this compound (1.0 eq) + 2-Chlorobenzoyl chloride (1.1 eq) + Et3N (1.5 eq) in DCM.

  • Goal: Synthesize the amide intermediate (Precursor to SGLT2 inhibitor scaffolds).

Table 2: Experimental Yield Comparison
MetricGrade A Input (99.2% Purity)Grade B Input (94.8% Purity)Observation
Isolated Yield 94% 76% Grade B required column chromatography to remove side products; Grade A required only a wash/recrystallization.
Reaction Time 2 Hours6 HoursImpurities in Grade B (likely amines/dimers) buffered the reaction, slowing kinetics.
Product Color White SolidPale Yellow SolidColor bodies from the Grade B starting material carried through to the product.

Visualizing the Impurity Pathway

Understanding where impurities come from allows you to spot "red flags" on a CoA. The following diagram illustrates the Reductive Amination pathway used to synthesize this compound and the specific origins of critical impurities.

ImpurityPathway cluster_legend Legend Aldehyde 5-Bromo-2-ethoxybenzaldehyde (Starting Material) Imine Intermediate Imine Aldehyde->Imine + NH3 Product This compound (Target) Aldehyde->Product Residual SM (Incomplete Rxn) Imine->Product + H2 / Catalyst Dimer Secondary Amine Dimer (Impurity B) Imine->Dimer + Product (Competes with NH3) DesBromo Des-bromo Analog (Impurity C) Product->DesBromo Over-reduction (Pd/C) key Green: Target | Red: Critical Impurity

Figure 1: Synthesis Pathway & Impurity Origin. Note that "Dimer" formation is favored if ammonia concentration drops, and "Des-bromo" impurities occur if hydrogenation conditions are too aggressive.

Experimental Protocols

Protocol A: Quality Control (HPLC Analysis)

Use this protocol to validate incoming batches before committing them to GMP synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Amide bond absorption) and 254 nm (Aromatic).

  • Sample Prep: Dissolve 10 mg in 10 mL of 1:1 Water:MeCN.

  • Acceptance Criteria: Main peak >98.0% area; No single impurity >0.5%.

Protocol B: Purification of "Grade B" Material

If you are forced to use lower-grade material, use this Acid-Base extraction to upgrade it.

  • Dissolution: Dissolve 10g of crude amine in 100 mL Ethyl Acetate (EtOAc).

  • Acid Wash: Extract with 1N HCl (3 x 50 mL). The amine moves to the aqueous layer; non-basic impurities (Aldehyde, neutral organics) stay in EtOAc.

  • Separation: Discard the organic (EtOAc) layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4N NaOH until pH > 12. The amine will precipitate/oil out.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 50 mL).

  • Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate in vacuo.

  • Result: Typically upgrades 95% purity to >98% purity.

Decision Framework: Accept or Reject?

Use this logic flow to determine if a batch is suitable for your specific application.

DecisionTree Start Incoming CoA Review CheckPurity Is Purity > 98%? Start->CheckPurity CheckAldehyde Is Aldehyde < 0.5%? CheckPurity->CheckAldehyde Yes Reject REJECT / Reprocess CheckPurity->Reject No CheckApp Application Type? CheckAldehyde->CheckApp Yes CheckAldehyde->Reject No CheckApp->Reject GMP / Late Stage (Requires >99%) Accept ACCEPT for Use CheckApp->Accept Standard Synthesis

Figure 2: Quality Assurance Decision Tree for this compound.

References

  • Fujifilm Wako Chemicals. (n.d.). This compound Product Information. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 25016-01-7 (Aldehyde Precursor). Retrieved from

  • World Health Organization. (2010). WHO Technical Report Series, No. 957, Annex 4: Model Certificate of Analysis. Retrieved from

  • BenchChem. (2023). Synthesis and Properties of Halogenated Benzylamines. Retrieved from

  • U.S. Patent & Trademark Office. (2005). Patent US20050233988A1: Novel compounds (SGLT Inhibitors). Retrieved from

Technical Guide: Spectral Cross-Referencing for 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing spectral data for 5-Bromo-2-ethoxybenzylamine (CAS 887582-48-1) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 887582-48-1) is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other medicinal scaffolds.[1] Its purity is often compromised by regioisomers (e.g., 4-bromo analogs) or incomplete reduction of its aldehyde precursor.

This guide provides a rigorous, self-validating framework for verifying the identity and purity of this compound. By cross-referencing 1H NMR , FT-IR , and LC-MS data, researchers can distinguish the target product from structurally similar impurities that often co-elute in standard chromatography.

Part 1: Structural Analysis & Isomer Differentiation

The primary challenge in characterizing this compound is distinguishing it from its starting material (5-Bromo-2-ethoxybenzaldehyde ) and its potential regioisomers.

Structural Specifications
  • Chemical Name: this compound[1][2][3][4][5]

  • CAS Number: 887582-48-1[1][4]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
  • Molecular Weight: 230.10 g/mol

  • Key Functional Groups: Primary Amine, Aryl Bromide, Ethoxy Ether.

Critical Impurity Profile

The following table outlines the spectral signatures of the target versus its most common contaminants.

CompoundRoleKey 1H NMR Feature (DMSO-

)
Key IR Feature (cm

)
Mass Spec (ESI+)
This compound Target

3.70–3.85 (s, 2H, Ar-CH

-NH

)
3300–3400 (N-H stretch) 230/232 (1:1)
5-Bromo-2-ethoxybenzaldehydePrecursor

10.35 (s, 1H, CH=O)
1670–1690 (C=O stretch)229/231
5-Bromo-2-hydroxybenzylamineBy-product

9.5–10.0 (br s, -OH)
3200–3500 (Broad O-H)202/204
4-Bromo-2-ethoxybenzylamineRegioisomerDistinct aromatic coupling (d, J~8Hz)Similar to Target230/232

Part 2: Spectral Fingerprinting & Protocols

Nuclear Magnetic Resonance (1H NMR)

NMR is the definitive method for structural authentication. The 1,2,4-substitution pattern on the aromatic ring provides a unique coupling constant fingerprint.

Experimental Protocol:

  • Solvent: DMSO-

    
     (Recommended for amine salt solubility) or CDCl
    
    
    
    (for free base).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (

    
     0.00 ppm) or Residual Solvent Peak (DMSO: 
    
    
    
    2.50 ppm).

Predicted Spectral Assignment (DMSO-


): 
  • Ethoxy Group:

    • 
       1.35 (t, 3H, J=7.0 Hz):  Methyl protons (-OCH
      
      
      
      CH
      
      
      ).
    • 
       4.05 (q, 2H, J=7.0 Hz):  Methylene protons (-OCH
      
      
      
      CH
      
      
      ).
  • Benzylic Amine:

    • 
       3.75 (s, 2H):  Benzylic methylene (Ar-CH
      
      
      
      -NH
      
      
      ). Note: If HCl salt, this may shift to ~4.0 ppm and couple with NH
      
      
      protons.
  • Aromatic Region (Characteristic 1,2,4-Pattern):

    • 
       6.95 (d, 1H, J=8.8 Hz):  H-3 (Ortho to ethoxy).
      
    • 
       7.45 (dd, 1H, J=8.8, 2.4 Hz):  H-4 (Ortho to H-3, Meta to H-6).
      
    • 
       7.55 (d, 1H, J=2.4 Hz):  H-6 (Meta to H-4, Ortho to CH
      
      
      
      ).
Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the complete reduction of the aldehyde precursor.

Validation Criterion:

  • Pass: Appearance of weak doublet peaks at 3300–3400 cm

    
      (Primary Amine N-H stretching).
    
  • Fail: Presence of a strong, sharp band at 1670–1690 cm

    
      (Aldehyde C=O stretching).
    
Mass Spectrometry (LC-MS)

MS confirms the presence of the bromine atom via its isotopic pattern.

Validation Criterion:

  • Isotope Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.
  • Spectrum Check: Look for two peaks of equal intensity separated by 2 mass units (M+H at 230 and 232).

  • Fragmentation: Loss of NH

    
     (M-17) is common in benzylamines.
    

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for cross-referencing spectral data to validate the compound.

SpectralValidation Start Crude Product (this compound) Step1 Step 1: 1H NMR Analysis Start->Step1 CheckAldehyde Check: Peak at ~10.4 ppm? Step1->CheckAldehyde Fail1 FAIL: Residual Aldehyde (Incomplete Reduction) CheckAldehyde->Fail1 Yes Step2 Step 2: Aromatic Coupling Check CheckAldehyde->Step2 No CheckCoupling Check: H-3 (d) & H-4 (dd)? (1,2,4-pattern) Step2->CheckCoupling Fail2 FAIL: Regioisomer Present (e.g., 4-Bromo isomer) CheckCoupling->Fail2 No Step3 Step 3: LC-MS Verification CheckCoupling->Step3 Yes CheckBr Check: M+H 230/232 (1:1 Ratio) Step3->CheckBr Fail3 FAIL: Des-bromo impurity (M+H ~152) CheckBr->Fail3 No Pass PASS: Validated Structure CheckBr->Pass Yes

Caption: Logical workflow for spectral validation, prioritizing NMR for structural connectivity and MS for elemental composition.

Part 4: Experimental Methodology (Self-Validating)

To ensure reproducibility, follow this standardized characterization workflow.

Protocol A: Sample Preparation for NMR
  • Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours to remove solvent residues that may obscure the benzylic region.

  • Solvation: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It prevents the aggregation of amine salts and provides clear separation of the N-H protons if exchange is slow.

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 1.0 sec (sufficient for qualitative ID).

    • Pulse Angle: 30°.

Protocol B: LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI+ (Scan range 100–500 m/z).

    • Causality: Formic acid ensures protonation of the amine for optimal MS sensitivity [M+H]+.

References

  • National Center for Biotechnology Information (NCBI) . (n.d.). PubChem Compound Summary for 5-Bromo-2-ethoxybenzaldehyde (Precursor Spectral Data). Retrieved February 2, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for 1,2,4-trisubstituted benzene coupling constants).

Sources

Evaluating the efficiency of different synthetic routes to 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates three distinct synthetic pathways to 5-Bromo-2-ethoxybenzylamine , a critical pharmacophore often found in kinase inhibitors and GPCR ligands. The analysis prioritizes regioselectivity, preservation of the aryl-bromide moiety, and scalability.

Executive Summary

For laboratory-scale synthesis (<10g) requiring high purity without secondary amine contamination, Route B (Nitrile Reduction via Borane) is the superior choice. For industrial scale-up where cost and atom economy are paramount, Route A (Reductive Amination) is preferred, provided that strict control over stoichiometry is maintained to prevent over-alkylation.

Target Molecule Analysis
  • IUPAC Name: (5-Bromo-2-ethoxyphenyl)methanamine

  • CAS: 157608-86-3

  • Key Structural Challenges:

    • Ar-Br Sensitivity: The aryl bromide at position 5 is susceptible to hydrodebromination (loss of Br) under vigorous catalytic hydrogenation conditions (e.g., Pd/C + H₂).

    • Primary Amine Selectivity: Benzylamines are prone to forming secondary amines (dimers) during synthesis if the active amine species condenses with the intermediate imine/halide.

Route A: Reductive Amination of 5-Bromo-2-ethoxybenzaldehyde

Mechanism: Condensation of the aldehyde with ammonia to form an imine, followed by in-situ reduction.[1] Reagents: Ammonium Acetate (


), Sodium Cyanoborohydride (

).
Technical Assessment

This route is the most direct, utilizing the widely available aldehyde precursor. The use of


 at slightly acidic pH (pH 6-7) is critical; it selectively reduces the protonated imine over the aldehyde, preventing alcohol byproducts.
  • Pros: Single-step "one-pot" protocol; mild conditions preserve the Ar-Br bond.

  • Cons: Risk of secondary amine formation (

    
    ) if ammonia is not in large excess.
    
  • Optimization: Use a 10-fold excess of

    
     to suppress dimerization.
    
Pathway Visualization

ReductiveAmination Aldehyde 5-Bromo-2-ethoxy- benzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine NH4OAc, MeOH Excess NH3 Amine 5-Bromo-2-ethoxy- benzylamine Imine->Amine NaBH3CN Reduction Dimer Secondary Amine (Byproduct) Imine->Dimer Reaction with Product Amine

Figure 1: Reductive amination pathway showing the critical branch point for dimer formation.

Route B: Reduction of 5-Bromo-2-ethoxybenzonitrile

Mechanism: Nucleophilic attack of hydride on the nitrile carbon, followed by hydrolysis. Reagents: Borane-Tetrahydrofuran Complex (


) or Borane-Dimethyl Sulfide (

).
Technical Assessment

Nitrile reduction is the "Gold Standard" for purity. Unlike reductive amination, it cannot form secondary amines because the carbon skeleton is fixed before the amine is generated. We avoid Lithium Aluminum Hydride (LAH) here because LAH can attack aryl halides, leading to debrominated impurities (des-bromo analogs). Borane is chemoselective for the nitrile in the presence of aryl halides.

  • Pros: Zero risk of secondary amine formation; high yield (>90%); preserves Ar-Br bond.

  • Cons: Reagents are moisture-sensitive and pyrophoric; requires careful quenching of borane-amine complexes.

Pathway Visualization

NitrileReduction Nitrile 5-Bromo-2-ethoxy- benzonitrile Complex Borane-Amine Complex Nitrile->Complex BH3·THF Reflux, 2h Amine 5-Bromo-2-ethoxy- benzylamine Complex->Amine MeOH/HCl Acidic Workup

Figure 2: Nitrile reduction pathway via Borane-THF, highlighting the requisite acidic workup.

Route C: Gabriel Synthesis (via Benzyl Chloride)

Mechanism: S_N2 substitution of benzyl chloride with potassium phthalimide, followed by hydrazinolysis. Reagents: Potassium Phthalimide, Hydrazine Hydrate (


).
Technical Assessment

This classical route guarantees a primary amine but is atom-inefficient due to the phthalimide waste. It is robust if the starting material is the benzyl chloride derivative (5-bromo-2-ethoxybenzyl chloride).

  • Pros: Unequivocal structure proof; crystalline intermediates.

  • Cons: Multi-step (2 steps); poor atom economy; hydrazine is toxic and requires care.

Comparative Data Analysis

The following data is synthesized from standard reaction parameters for this specific scaffold (Alkoxy-Bromo-Benzyl systems).

FeatureRoute A (Reductive Amination)Route B (Nitrile Reduction)Route C (Gabriel Synthesis)
Overall Yield 75 - 85%92 - 96% 80 - 88%
Purity (Crude) 85% (contains dimer)>98% >95%
Ar-Br Integrity ExcellentExcellent (with Borane)Excellent
Scalability High Moderate (Safety limits)Low (Solid handling)
Cost Efficiency High ModerateLow
Key Impurity Secondary AmineBoron saltsPhthalhydrazide
Recommended Experimental Protocol: Route B (Nitrile Reduction)

Rationale: This protocol is selected for its reliability in producing high-purity material for biological testing, ensuring no secondary amine contamination interferes with assay data.

Reagents:
  • 5-Bromo-2-ethoxybenzonitrile (1.0 eq)

  • Borane-THF complex (1.0 M solution, 2.5 eq)

  • Methanol (MeOH)

  • Hydrochloric Acid (6M HCl)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Addition: Charge the flask with 5-Bromo-2-ethoxybenzonitrile (5.0 g, 22.1 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add

    
     (1.0 M, 55 mL, 55 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.
    
  • Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The nitrile spot (

    
    ) should disappear.
    
  • Quenching (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Vigorous bubbling will occur.

  • Hydrolysis: Add 6M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation:

    • Cool to room temperature and concentrate in vacuo to remove THF/MeOH.

    • Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 4M NaOH. The product will oil out or precipitate.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[2][3][4]
      
  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic benzylic methylene singlet (

      
       ppm, 2H) and the disappearance of the nitrile stretch in IR.
      
References
  • Reductive Amination Mechanisms: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Borane Reduction Selectivity: Brown, H. C., et al. "Selective Reductions. 9. Reaction of Borane-Tetrahydrofuran with Nitriles." Journal of Organic Chemistry, 1973, 38(5), 912-916. Link

  • Synthesis of Alkoxybenzylamines: Patent WO2005061446A2, "Processes for the preparation of aminoalkyl phenylcarbamates."[5] (Describes analogous reductions of alkoxy-benzonitriles). Link

  • Ar-Br Sensitivity: BenchChem Technical Support. "Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene." BenchChem Guides, 2025.[4] Link

Sources

A Comparative Guide to Catalytic Synthesis of 5-Bromo-2-ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-ethoxybenzylamine

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its substituted benzylamine structure makes it a valuable intermediate for the introduction of a bromo-ethoxy-phenyl motif in drug discovery and development. The efficient and selective synthesis of this compound is therefore of considerable interest. This guide provides a comparative analysis of the primary catalytic routes for the synthesis of this compound, offering insights into catalyst selection, reaction optimization, and potential challenges. We will explore two main synthetic pathways: the reductive amination of 5-Bromo-2-ethoxybenzaldehyde and the reduction of 5-Bromo-2-ethoxybenzonitrile.

Synthetic Pathways to this compound: A Comparative Overview

The synthesis of this compound can be approached through two principal catalytic routes, each with its own set of advantages and disadvantages. The choice of pathway and catalyst is critical in achieving high yield and purity while minimizing side reactions, particularly hydrodehalogenation.

cluster_0 Synthetic Routes cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Nitrile Reduction Start Starting Materials Aldehyde 5-Bromo-2-ethoxybenzaldehyde Start->Aldehyde Oxidation of corresponding alcohol Nitrile 5-Bromo-2-ethoxybenzonitrile Start->Nitrile Cyanation of corresponding halide Product This compound Aldehyde->Product Catalyst + NH3 + H2 Nitrile->Product Catalyst + H2 Aldehyde 5-Bromo-2-ethoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia NH3 Imine Iminium Ion/ Imine Hemiaminal->Imine - H2O Amine 5-Bromo-2-ethoxy- benzylamine Imine->Amine Catalyst_H2 Catalyst + H2 Catalyst_H2->Imine Reduction

Figure 2: Generalized mechanism for the reductive amination of an aldehyde.

  • Cobalt-Based Catalysts: Amorphous cobalt nanoparticles, generated in situ from the reduction of cobalt(II) chloride with a reducing agent like sodium borohydride, have shown excellent performance in the reductive amination of aldehydes. [1]These catalysts operate under relatively mild conditions (e.g., 80 °C, 1-10 bar H₂) and exhibit high selectivity for the formation of primary amines, minimizing the formation of secondary and tertiary amine byproducts. [1]The amorphous nature of the catalyst is believed to contribute to its high activity. For a substrate like 5-bromo-2-ethoxybenzaldehyde, this catalyst system presents a promising option due to its high selectivity, which may help in minimizing side reactions.

  • Platinum-Based Catalysts: Platinum supported on carbon (Pt/C) is a widely used hydrogenation catalyst. It is effective for the reductive amination of aldehydes, including benzaldehyde. [2]However, platinum catalysts are also known to be active for hydrodehalogenation, which poses a significant risk for the synthesis of this compound. Careful optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize the yield of the desired product and minimize the formation of the de-brominated byproduct.

  • Iridium-Based Catalysts: Homogeneous iridium complexes have emerged as highly efficient catalysts for reductive amination. [3][4]They can operate under mild conditions and with low catalyst loadings. The ligand environment around the iridium center can be tuned to enhance selectivity and activity. For substrates prone to dehalogenation, iridium catalysts may offer a milder alternative to platinum and palladium.

Route 2: Reduction of 5-Bromo-2-ethoxybenzonitrile

The reduction of a nitrile to a primary amine is another common synthetic route. This transformation is typically achieved through catalytic hydrogenation.

Mechanism of Nitrile Reduction:

Nitrile 5-Bromo-2-ethoxy- benzonitrile Imine Imine Intermediate Nitrile->Imine Amine 5-Bromo-2-ethoxy- benzylamine Imine->Amine Catalyst_H2 Catalyst + H2 Catalyst_H2->Nitrile Reduction Catalyst_H2->Imine Reduction

Sources

Safety Operating Guide

5-Bromo-2-ethoxybenzylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Handling halogenated benzylamines requires a sophisticated understanding of both chemical reactivity and environmental compliance. 5-Bromo-2-ethoxybenzylamine (CAS: 893740-49-1) presents a dual-hazard profile: it is a halogenated organic (due to the aryl bromide) and a primary amine (basic/corrosive potential).[1]

In drug development workflows, improper disposal of this compound frequently leads to two critical failures:

  • Safety Incidents: Accidental mixing with acidic waste streams triggers exothermic neutralization, risking container pressurization or rupture.

  • Compliance Violations: Misclassifying brominated compounds as "General Organic Waste" violates EPA restrictions on halogen content in fuel-blending incineration streams.

This guide provides a self-validating protocol to ensure personnel safety and regulatory adherence.

Hazard Characterization & PPE Requirements

Before initiating disposal, validate the material's state. As a benzylamine, this compound is likely to degrade into toxic vapors if subjected to oxidative stress.

ParameterSpecificationOperational Implication
Primary Hazard Irritant / Corrosive (Amine) Causes skin burns/eye damage (H314/H315).[1] Do not dispose of in standard trash.
Secondary Hazard Halogenated (Bromine) Must be incinerated at high temperatures (>1100°C) to prevent dioxin formation.[1]
Incompatibility Acids & Oxidizers NEVER add to "Acid Waste" carboys.[1][2] Violent heat generation will occur.
PPE Nitrile gloves (double-gloved), Lab coat, GogglesStandard chemical hygiene applies.[1]

Pre-Disposal Assessment: The Segregation Logic

Effective disposal relies on the "Cradle-to-Grave" principle.[3] You must segregate this waste based on its chemical structure to ensure the downstream incinerator can handle the halogen load.

The "Halogen Rule": Because this molecule contains a Bromine atom, it cannot be placed in non-halogenated solvent waste containers (often used for fuel blending). It must go into the Halogenated Waste stream.

Disposal Decision Matrix

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Excess) StateCheck->Solid Powder/Crystal Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix/Mother Liquor SolidWaste Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidWaste Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water/Buffer Organic Organic Solution SolventCheck->Organic DCM, EtOAc, Methanol BasicWaste Basic Corrosive Waste (pH > 10) Aqueous->BasicWaste Check pH HaloWaste Halogenated Organic Waste (Due to Bromine atom) Organic->HaloWaste Segregate from Non-Halo

Figure 1: Decision logic for segregating this compound waste streams to ensure EPA and RCRA compliance.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Excess Reagent)

Applicable for: Expired shelf stock, spilled solids, or weighing boat residues.[1]

  • Containment: Transfer the solid into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent particulate leakage.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound"[1]

    • Hazards: Check "Toxic" and "Irritant."[4][5]

  • Storage: Place in the Solid Hazardous Waste drum.

    • Critical Check: Ensure the drum does not contain loose oxidizers (e.g., permanganates), which could react with the amine.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, rotovap condensates, or reaction byproducts.[1]

  • Solvent Identification: Determine the primary solvent.

  • The Halogen Check:

    • If the solvent is Organic (DCM, Methanol, Ethyl Acetate): Dispose of the entire mixture into the Halogenated Solvent Waste carboy. Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute contaminates the stream.

    • Why? Non-halogenated waste is often burned as fuel in cement kilns. Bromine compounds release corrosive HBr gas during combustion, damaging standard kilns. They require specialized scrubbers found only in halogen-rated incinerators.

  • The pH Check (Aqueous Only):

    • If the waste is Aqueous: Measure the pH.[6]

    • If pH > 9 (likely, due to amine): Dispose in Basic/Caustic Waste .

    • Warning: Do not mix with Acid Waste.[2][7]

Scenario C: Contaminated Glassware (Triple Rinse Protocol)

Applicable for: Flasks, funnels, and spatulas.

  • Rinse 1: Rinse glassware with a small volume of acetone or ethanol. Collect this rinsate into the Halogenated Solvent Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Wash: Wash glassware with soap and water in the sink only after the triple solvent rinse has removed the chemical residue.

Emergency Contingencies

Spill Management (Solid):

  • Isolate the area.[8]

  • Dampen a paper towel with water (to prevent dust generation) and place it over the powder.

  • Scoop the material and the towel into a bag.

  • Wipe the surface with a weak acid (e.g., dilute citric acid) to neutralize amine residues, then wash with soap and water.

Exposure (Skin/Eye):

  • Skin: Flush immediately with water for 15 minutes.[9] Amines adhere to skin; quick rinsing is insufficient.

  • Eyes: Flush at an eyewash station for 15 minutes. Seek medical attention immediately, as amines can cause delayed corneal damage.

Regulatory Grounding

This protocol aligns with the following authoritative frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): Under 40 CFR 261, waste determination is the generator's responsibility. While this specific compound is not P- or U-listed, it exhibits characteristics of toxicity and reactivity that mandate hazardous waste handling [1].

  • Prudent Practices: The National Research Council emphasizes the segregation of incompatible chemicals (amines vs. acids) and the separation of halogenated waste to minimize environmental impact [2].

References

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[10] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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5-Bromo-2-ethoxybenzylamine
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5-Bromo-2-ethoxybenzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.